Product packaging for 2-(4-Chlorobutyl)-1,3-dioxolane(Cat. No.:CAS No. 118336-86-0)

2-(4-Chlorobutyl)-1,3-dioxolane

Cat. No.: B038741
CAS No.: 118336-86-0
M. Wt: 164.63 g/mol
InChI Key: GFTDGDAKGDUYGO-UHFFFAOYSA-N
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Description

2-(4-Chlorobutyl)-1,3-dioxolane (CAS 118336-86-0) is a valuable chemical building block and intermediate in organic synthesis and medicinal chemistry research. This compound features a 1,3-dioxolane acetal group, which can serve as a protected aldehyde form, and a terminal chloroalkyl chain, making it a versatile precursor for further functionalization through nucleophilic substitution reactions. Structurally related 2,4-disubstituted-1,3-dioxolane derivatives have demonstrated significant promise in scientific research, particularly as potential antiviral agents and in overcoming multidrug resistance (MDR) in cancer cells. Research indicates that such dioxolane-based compounds can function as effective modulators of P-glycoprotein (P-gp), a key protein responsible for multidrug resistance in tumors, thereby helping to resensitize cancer cells to chemotherapeutic agents . Properties and Specifications: • CAS Number: 118336-86-0 • Molecular Formula: C₇H₁₃ClO₂ • Molecular Weight: 164.63 g/mol • MDL Number: MFCD00043136 Handling and Safety: This compound requires careful handling. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard information. It is supplied as a liquid and should be stored under an inert atmosphere at 2-8°C . Disclaimer: This product is intended for research applications in a controlled laboratory setting. It is strictly for in-vitro studies and is not classified as a medicine or drug. It is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Introduction into humans or animals is strictly prohibited by law .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClO2 B038741 2-(4-Chlorobutyl)-1,3-dioxolane CAS No. 118336-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorobutyl)-1,3-dioxolane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTDGDAKGDUYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409060
Record name 2-(4-Chlorobutyl)-1,3-dioxolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118336-86-0
Record name 2-(4-Chlorobutyl)-1,3-dioxolane
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Record name 118336-86-0
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Foundational & Exploratory

Technical Guide: 2-(4-Chlorobutyl)-1,3-dioxolane (CAS: 118336-86-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorobutyl)-1,3-dioxolane, with CAS number 118336-86-0, is a heterocyclic organic compound. It serves as a key synthetic intermediate, primarily functioning as a protected form of 5-chlorovaleraldehyde. The dioxolane group acts as a protecting group for the aldehyde functionality, allowing for selective reactions at other positions of the molecule. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent use, and its role in the construction of complex supramolecular structures.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 118336-86-0[1]
Molecular Formula C₇H₁₃ClO₂[1]
Molecular Weight 164.63 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 56-58 °C at 0.1 mmHg[1]
Density 1.109 g/mL at 20 °C[1]
Refractive Index (n20/D) 1.457[1]
Flash Point 85.0 °C (185.0 °F) - closed cup[1]
Solubility Soluble in common organic solvents.
Purity ≥97.0% (GC)[1]

Table 2: Chemical Identifiers

IdentifierValueReference(s)
Synonym(s) 5-Chloro-n-valeraldehyde ethylene acetal[1]
InChI InChI=1S/C7H13ClO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2[1]
InChI Key GFTDGDAKGDUYGO-UHFFFAOYSA-N[1]
SMILES ClCCCCC1OCCO1[1]
MDL Number MFCD00043136[1]

Synthesis and Experimental Protocols

This compound is synthesized via the acid-catalyzed acetalization of 5-chlorovaleraldehyde with ethylene glycol. This reaction protects the aldehyde group, enabling subsequent chemical transformations.

Synthesis of this compound

This protocol is based on standard acid-catalyzed acetalization procedures for aliphatic aldehydes.[2][3] The primary reactant, 5-chlorovaleraldehyde, is a colorless liquid with a boiling point of 172 °C.[1]

Experimental Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 5-chlorovaleraldehyde (120.58 g/mol , 1.0 eq), ethylene glycol (62.07 g/mol , 1.2 eq), and toluene (250 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (172.20 g/mol , 0.01 eq).

  • Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (1.0 eq).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation (56-58 °C at 0.1 mmHg) to yield pure this compound as a colorless liquid.[1]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_workup Work-up & Purification R1 5-Chlorovaleraldehyde Proc Acetalization (Reflux with Dean-Stark Trap) R1->Proc R2 Ethylene Glycol R2->Proc Cat p-TsOH (catalytic) Cat->Proc H⁺ Solv Toluene Solv->Proc WU1 Neutralization (aq. NaHCO₃) Proc->WU1 Water Removal WU2 Drying (MgSO₄) WU1->WU2 WU3 Vacuum Distillation WU2->WU3 Prod This compound WU3->Prod

Caption: Synthesis workflow for this compound.

Application in Supramolecular Chemistry: Synthesis of C-chlorobutylpyrogallol[4]arene

A primary application of this compound is in the synthesis of functionalized calixarenes, such as C-chlorobutylpyrogallol[4]arene.[5] In this reaction, the dioxolane serves as a precursor to 5-chlorovaleraldehyde, which undergoes an acid-catalyzed cyclocondensation with pyrogallol.

Experimental Protocol:

  • Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve pyrogallol (126.11 g/mol , 4.0 eq) and this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Add concentrated hydrochloric acid (HCl) as the catalyst. The acid serves to both deprotect the aldehyde (hydrolyze the acetal) and catalyze the subsequent cyclization reaction.

  • Reaction Execution: Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture. The solid product, C-chlorobutylpyrogallol[4]arene, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold ethanol to remove unreacted starting materials and soluble oligomers. The product can be further purified by recrystallization from a suitable solvent system like acetonitrile.

G cluster_reactants Reactants R1 This compound Step1 In Situ Hydrolysis (Deprotection) R1->Step1 R2 Pyrogallol (4 eq) Step2 Electrophilic Aromatic Substitution & Cyclocondensation R2->Step2 Cat Conc. HCl (catalyst) Cat->Step1 H⁺, H₂O Cat->Step2 H⁺ Intermediate 5-Chlorovaleraldehyde Step1->Intermediate Intermediate->Step2 Prod C-chlorobutylpyrogallol[4]arene Step2->Prod

Caption: Reaction pathway for C-chlorobutylpyrogallol[4]arene synthesis.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1]

  • Hazard Statements: H301 (Toxic if swallowed).

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P405: Store locked up.

    • P501: Dispose of contents/container to an approved waste disposal plant.

  • Personal Protective Equipment (PPE): Use of chemical safety goggles, gloves, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood.

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a valuable intermediate for organic synthesis, particularly in the field of supramolecular chemistry. Its role as a protected aldehyde allows for the construction of complex macrocycles like functionalized pyrogallol[4]arenes. The experimental protocols provided herein offer a practical guide for its synthesis and application. Adherence to strict safety protocols is essential when handling this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chlorobutyl)-1,3-dioxolane, a key chemical intermediate in various synthetic pathways. The data presented is intended to support research and development activities by providing accurate and readily accessible information.

Core Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for reaction stoichiometry, analytical method development, and chemical process design.

PropertyValueReferences
Molecular Weight 164.63 g/mol [1][2]
Molecular Formula C₇H₁₃ClO₂[1][2][3]
CAS Number 118336-86-0[2]

Experimental Data

Key experimental parameters have been reported for this compound, providing insights into its physical state and behavior under various conditions.

ParameterValueConditionsReferences
Boiling Point 56-58 °C0.1 mmHg[1]
Density 1.109 g/mLat 20 °C[1]
Refractive Index n20/D 1.457[1]

Logical Relationship of Molecular Formula to Molecular Weight

The molecular weight of a compound is a direct function of its elemental composition. The following diagram illustrates the logical flow from the molecular formula of this compound to its calculated molecular weight.

G A Molecular Formula C₇H₁₃ClO₂ B Elemental Composition Carbon (C): 7 Hydrogen (H): 13 Chlorine (Cl): 1 Oxygen (O): 2 A->B Determines C Standard Atomic Weights C: ~12.011 u H: ~1.008 u Cl: ~35.453 u O: ~15.999 u B->C Requires D Molecular Weight Calculation (7 * 12.011) + (13 * 1.008) + (1 * 35.453) + (2 * 15.999) = 164.63 g/mol C->D Enables

Caption: From Formula to Molecular Weight.

References

A Comprehensive Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2-(4-Chlorobutyl)-1,3-dioxolane, a key chemical intermediate. It covers its chemical identity, physical properties, synthesis, and applications, with detailed protocols and data presented for practical laboratory use.

Chemical Identity and Nomenclature

The compound with the structure this compound is correctly identified by this name under IUPAC nomenclature. It is also commonly known by its synonym, 5-Chloro-n-valeraldehyde ethylene acetal[1]. The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality of 5-chlorovaleraldehyde.

  • IUPAC Name: this compound

  • Synonym: 5-Chloro-n-valeraldehyde ethylene acetal[1]

  • CAS Number: 118336-86-0[1][2][3]

  • Molecular Formula: C₇H₁₃ClO₂[1][2][4]

  • Molecular Weight: 164.63 g/mol [1][2][3]

Physicochemical and Safety Data

Quantitative data for this compound has been compiled from various sources to provide a clear reference for handling, storage, and application.

Table 1: Physical and Chemical Properties

Property Value Source
Assay ≥97.0% (GC) [1][2]
Form Liquid [2]
Boiling Point 56-58 °C at 0.1 mmHg [2][4]
Density 1.109 g/mL at 20 °C [2][4]
Refractive Index (n20/D) 1.457 [2][4]

| Flash Point | 85.0 °C (185.0 °F) - closed cup |[1] |

Table 2: Safety and Hazard Information

Identifier Description Source
GHS Pictogram GHS06 (Skull and Crossbones) [1]
Signal Word Danger [1]
Hazard Statements H301 (Toxic if swallowed) [1]
Precautionary Statements P264, P270, P301 + P310, P405, P501 [1]

| Storage Class | 6.1C (Combustible, acute toxic Cat. 3) |[1] |

Synthesis and Purification

1,3-dioxolanes are heterocyclic acetals typically prepared by the reaction of an aldehyde or ketone with ethylene glycol, often in the presence of an acid catalyst[5]. The synthesis of this compound follows this general principle, using 5-chlorovaleraldehyde as the starting material.

This protocol describes a standard acid-catalyzed acetalization reaction.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-chlorovaleraldehyde (1.0 eq), ethylene glycol (1.2 eq), and a non-polar solvent such as toluene.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq).

  • Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating until the theoretical amount of water has been collected.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

  • Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by vacuum distillation. A key indicator of purity is the absence of a carbonyl (CHO) stretching band in the infrared (IR) spectrum[4]. The fraction collected at 56-58 °C / 0.1 mmHg corresponds to the pure product[2][4].

The logical flow from reactants to the final, purified product is illustrated below.

Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_products Products r1 5-Chlorovaleraldehyde s1 Acetalization (Toluene, Reflux) r1->s1 r2 Ethylene Glycol r2->s1 r3 p-TSA (catalyst) r3->s1 s2 Aqueous Work-up (Neutralization & Extraction) s1->s2 s3 Purification (Vacuum Distillation) s2->s3 p1 This compound s3->p1

Caption: A diagram illustrating the synthesis and purification workflow.

Applications in Organic Synthesis

This compound is a valuable bifunctional building block in organic synthesis. The dioxolane moiety protects a reactive aldehyde, while the terminal chloro-group allows for nucleophilic substitution or Grignard reagent formation. A notable application is its use in the synthesis of C-chlorobutylpyrogallol[6]arene, a complex macrocyclic compound[1][2][3][4].

The role of this compound as a precursor in the synthesis of functionalized calixarenes highlights its utility.

Role in Supramolecular Synthesis A This compound (Bifunctional Building Block) C Electrophilic Aromatic Substitution (Lewis Acid Catalysis) A->C Electrophile (after deprotection) B Pyrogallol B->C Nucleophile D C-chlorobutylpyrogallol[4]arene (Functionalized Macrocycle) C->D

Caption: Logical flow from building block to a complex macrocycle.

References

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-(4-Chlorobutyl)-1,3-dioxolane, a key chemical intermediate. This document outlines the synthetic route, detailed experimental protocols for its preparation, and a thorough analysis of its structural characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, with the chemical formula C₇H₁₃ClO₂ and a molecular weight of 164.63 g/mol , is a heterocyclic compound belonging to the dioxolane family.[1][2] Its structure features a five-membered 1,3-dioxolane ring substituted at the 2-position with a 4-chlorobutyl group. This compound serves as a valuable intermediate in organic synthesis, notably in the preparation of more complex molecules such as C-chlorobutylpyrogallol[3]arene.[1] The presence of both a protected aldehyde (as the dioxolane) and a reactive alkyl chloride functionality makes it a versatile building block. Accurate structural elucidation is paramount to ensure its purity and proper reactivity in subsequent synthetic steps.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 5-chlorovaleraldehyde with ethylene glycol. This reaction is a classic example of carbonyl group protection.

General Reaction Scheme

The overall reaction is as follows:

G cluster_reactants Reactants cluster_products Products R1 5-Chlorovaleraldehyde P1 This compound R1->P1 + Ethylene Glycol (Acid Catalyst) R2 Ethylene Glycol P2 Water

Caption: General reaction for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on standard methods for acetal formation.

Materials:

  • 5-chlorovaleraldehyde

  • Ethylene glycol

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • p-Toluenesulfonic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 5-chlorovaleraldehyde, a slight excess of ethylene glycol (e.g., 1.2 equivalents), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Structure Elucidation

The structure of the synthesized this compound is confirmed through a combination of spectroscopic methods.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₁₃ClO₂
Molecular Weight 164.63 g/mol [1][2]
CAS Number 118336-86-0[1][2]
Appearance Colorless to light yellow liquid
Boiling Point 56-58 °C at 0.1 mmHg[1]
Density 1.109 g/mL at 20 °C[1]
Refractive Index (n20/D) 1.457[1]

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on theoretical predictions and analysis of similar structures.

The proton NMR spectrum is a powerful tool for confirming the presence of the different proton environments in the molecule. The predicted chemical shifts and multiplicities are summarized in Table 2.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-O-CH-O- (acetal proton)~4.8-5.0Triplet1H
-O-CH₂-CH₂-O-~3.8-4.0Multiplet4H
-CH₂-Cl~3.5-3.6Triplet2H
-CH₂-CH₂-Cl~1.7-1.9Multiplet2H
-CH-CH₂-CH₂-~1.6-1.8Multiplet2H
-CH₂-CH₂-CH₂-~1.4-1.6Multiplet2H

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃).

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 3.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-O-C H-O- (acetal carbon)~103-105
-O-C H₂-C H₂-O-~64-66
-C H₂-Cl~44-46
-C H₂-CH₂-Cl~32-34
-CH-C H₂-CH₂-~28-30
-C H₂-CH₂-CH₂-~22-24

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃).

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns. The presence of chlorine would be indicated by an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak.

Expected Fragmentation Pattern:

  • α-cleavage: Loss of the chlorobutyl side chain to give a stable dioxolanyl cation.

  • Loss of HCl: Elimination of hydrogen chloride from the molecular ion.

  • Cleavage of the dioxolane ring: Fragmentation of the acetal ring structure.

G cluster_workflow Mass Spectrometry Fragmentation Workflow Molecule This compound M_ion Molecular Ion [M]⁺ Molecule->M_ion Ionization Fragment1 α-cleavage product (Dioxolanyl cation) M_ion->Fragment1 α-cleavage Fragment2 [M-HCl]⁺ M_ion->Fragment2 Loss of HCl Fragment3 Ring-opened fragments M_ion->Fragment3 Ring fragmentation

Caption: Expected fragmentation pathways in mass spectrometry.

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹) Vibration
C-H (alkyl)2850-2960Stretching
C-O (acetal)1050-1150Stretching
C-Cl600-800Stretching

Table 4: Expected IR Absorption Bands for this compound.

Experimental Workflow for Structure Elucidation

A logical workflow is essential for the unambiguous structure determination of this compound.

G cluster_workflow Structure Elucidation Workflow Start Synthesized Product IR IR Spectroscopy Start->IR Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Connectivity and Environment Analysis MS Mass Spectrometry Start->MS Molecular Weight and Fragmentation Analysis Structure Confirmed Structure of This compound IR->Structure NMR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of the target molecule.

Conclusion

The structure of this compound can be reliably synthesized and elucidated using standard and well-established analytical techniques. This guide provides the necessary theoretical and practical framework for researchers and professionals to confidently prepare and characterize this important chemical intermediate. The combination of NMR, MS, and IR spectroscopy offers a comprehensive and unambiguous confirmation of its molecular structure, ensuring its suitability for further applications in organic synthesis and drug development.

References

A Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(4-Chlorobutyl)-1,3-dioxolane is a valuable bifunctional molecule employed as a starting material in various organic syntheses. Its structure incorporates two key reactive features: a terminal alkyl chloride and a cyclic acetal (dioxolane). The dioxolane serves as a protecting group for an aldehyde, preventing its reaction under neutral or basic conditions while allowing for selective reactions at the chloro-substituted carbon. The alkyl chloride moiety is susceptible to nucleophilic substitution, making it an ideal electrophile for introducing a five-carbon chain with a latent aldehyde functionality. This guide provides an in-depth overview of its properties, synthetic applications, and detailed experimental protocols for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties and Specifications

The physical and chemical properties of this compound are summarized below. This data is essential for planning experimental setups, including reaction conditions and purification strategies.

PropertyValueReference
Molecular Formula C₇H₁₃ClO₂[1]
Molecular Weight 164.63 g/mol [1]
CAS Number 118336-86-0[1]
Appearance Liquid[1]
Boiling Point 56-58 °C at 0.1 mmHg[1]
Density 1.109 g/mL at 20 °C[1]
Refractive Index (n20/D) 1.457[1]
Purity (GC) ≥97.0%[1]
Synonym 5-Chloro-n-valeraldehyde ethylene acetal[1]

Core Reactivity and Synthetic Utility

The primary utility of this compound stems from its ability to act as a five-carbon electrophilic building block. The terminal chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

The dioxolane group is stable under basic and neutral conditions, effectively protecting the aldehyde functionality. This latent aldehyde can be revealed later in a synthetic sequence through acid-catalyzed hydrolysis, providing a versatile handle for further transformations such as reductive amination, Wittig reactions, or oxidations.

G start Dissolve Pyrogallol in Solvent (e.g., Ethanol) add_reagent Add this compound start->add_reagent add_catalyst Add Acid Catalyst (e.g., conc. HCl) add_reagent->add_catalyst reflux Heat to Reflux (8-24 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor Periodically monitor->reflux Incomplete cool Cool Reaction Mixture monitor->cool Complete filter Filter to Collect Crude Product cool->filter wash Wash with Water and Solvents filter->wash purify Purify by Recrystallization wash->purify end Obtain Pure C-chlorobutylpyrogallol[4]arene purify->end

References

An In-depth Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-chlorobutyl)-1,3-dioxolane, a specialized protecting group for carbonyl functionalities. This document details its chemical and physical properties, provides experimental protocols for its application and removal, and discusses its stability and utility in organic synthesis.

Introduction

In the realm of multi-step organic synthesis, the selective transformation of functional groups is paramount. Carbonyl groups, present in aldehydes and ketones, are highly reactive and often require temporary protection to prevent undesired reactions. The formation of a cyclic acetal, specifically a 1,3-dioxolane, is a robust and widely employed strategy for carbonyl protection.[1] this compound serves as a unique protecting group, incorporating a reactive chlorobutyl handle that can be utilized for subsequent synthetic transformations. This guide will explore the practical applications and technical details of using this versatile protecting group.

Physicochemical Properties

This compound, also known as 5-chloro-n-valeraldehyde ethylene acetal, is a liquid at room temperature.[2][3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₃ClO₂[3]
Molecular Weight 164.63 g/mol [3]
CAS Number 118336-86-0[3]
Appearance Liquid[3]
Boiling Point 56-58 °C at 0.1 mmHg[3]
Density 1.109 g/mL at 20 °C[3]
Refractive Index (n20/D) 1.457[3]
Synonyms 5-Chloro-n-valeraldehyde ethylene acetal[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 5-chloropentanal with ethylene glycol.

Synthesis of the Precursor: 5-Chloropentanal

A common route to 5-chloropentanal involves the reduction of a corresponding carboxylic acid derivative, such as a methyl ester.

Experimental Protocol: Synthesis of 5-Chloropentanal

  • Materials:

    • Methyl 5-chlorovalerate

    • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene)

    • Toluene, anhydrous

    • Hydrochloric acid (e.g., 6 N)

    • Anhydrous sodium sulfate

    • Argon or Nitrogen for inert atmosphere

  • Procedure:

    • Dissolve methyl 5-chlorovalerate in anhydrous toluene under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a slight excess (e.g., 1.1-1.3 equivalents) of DIBAL-H solution dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours.

    • Quench the reaction by the slow, dropwise addition of hydrochloric acid.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chloropentanal. The crude product can often be used directly in the next step.

Acetalization to form this compound

The protection of the aldehyde is achieved by reacting it with ethylene glycol in the presence of an acid catalyst, with concurrent removal of water.[4][5]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 5-Chloropentanal

    • Ethylene glycol

    • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst (e.g., pyridinium p-toluenesulfonate)

    • Toluene or benzene

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add a solution of 5-chloropentanal in toluene.

    • Add a slight excess (e.g., 1.1-1.5 equivalents) of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-6 hours).

    • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to afford pure this compound.

Deprotection of this compound

The removal of the dioxolane protecting group is typically accomplished by acid-catalyzed hydrolysis, regenerating the parent aldehyde.[4][6]

Experimental Protocol: Deprotection to 5-Chloropentanal

  • Materials:

    • This compound

    • Acetone (or THF) and water

    • Hydrochloric acid (e.g., 1-3 N) or other acid catalyst (e.g., acetic acid)

    • Sodium bicarbonate

    • Ethyl acetate or diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound in a mixture of acetone and water.

    • Add a catalytic amount of hydrochloric acid.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be applied to accelerate the reaction if necessary.

    • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the deprotected 5-chloropentanal.

Stability and Reactivity

1,3-Dioxolanes are generally stable to a wide range of reaction conditions, which makes them excellent protecting groups.[4]

ConditionStability
Strongly Basic Conditions Stable
Nucleophilic Reagents (e.g., Grignard, Organolithiums) Stable
Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) Stable
Oxidizing Agents (non-acidic) Generally Stable
Strongly Acidic Conditions (aqueous) Labile (Deprotects)
Lewis Acids Can promote cleavage

The presence of the chlorobutyl chain in this compound offers a reactive site for further functionalization. The terminal chloride can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups while the carbonyl is protected.

Applications in Synthesis

The primary application of this compound is in the synthesis of complex molecules where a latent aldehyde functionality is required, and a handle for further elaboration is needed. A notable example is its use in the synthesis of C-chlorobutylpyrogallol[7]arene.[3][4]

Visualizations

Protection_Reaction cluster_reactants Reactants cluster_product Product Aldehyde 5-Chloropentanal Catalyst + H⁺ (cat.) - H₂O Aldehyde->Catalyst Diol Ethylene Glycol Diol->Catalyst Dioxolane This compound Water Water Catalyst->Dioxolane Catalyst->Water

Caption: Acid-catalyzed protection of 5-chloropentanal.

Deprotection_Reaction cluster_reactant Reactant cluster_products Products Dioxolane This compound Reagents + H₂O, H⁺ (cat.) Dioxolane->Reagents Aldehyde 5-Chloropentanal Diol Ethylene Glycol Reagents->Aldehyde Reagents->Diol

Caption: Acid-catalyzed deprotection of the dioxolane.

Experimental_Workflow Start Start with Carbonyl Compound (5-Chloropentanal) Protection Protection Step: - Add Ethylene Glycol - Add Acid Catalyst (p-TsOH) - Reflux with Dean-Stark Start->Protection Protected_Compound Protected Compound: This compound Protection->Protected_Compound Further_Reactions Perform Subsequent Reactions on other functional groups or on the chlorobutyl chain Protected_Compound->Further_Reactions Deprotection Deprotection Step: - Add Aqueous Acid (e.g., HCl) - Stir at Room Temperature Further_Reactions->Deprotection Final_Product Deprotected Aldehyde Deprotection->Final_Product

Caption: General workflow for using this compound.

References

An In-depth Technical Guide to the Reactivity Profile of 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 2-(4-chlorobutyl)-1,3-dioxolane. This bifunctional molecule incorporates a reactive primary alkyl chloride and a stable cyclic acetal (dioxolane), making it a valuable intermediate in organic synthesis. The dioxolane moiety serves as a protected form of an aldehyde, which can be deprotected under acidic conditions. The primary chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This guide details the compound's physical and spectroscopic properties, explores its key reactions, provides illustrative experimental protocols, and discusses its role in the synthesis of pharmacologically relevant molecules.

Physicochemical and Spectroscopic Properties

This compound is a liquid at room temperature. Its key physical and spectroscopic properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 118336-86-0
Molecular Formula C₇H₁₃ClO₂
Molecular Weight 164.63 g/mol
Appearance Liquid
Boiling Point 56-58 °C at 0.1 mmHg
Density 1.109 g/mL at 20 °C
Refractive Index (n20/D) 1.457

Table 2: Spectroscopic Data for this compound

SpectrumKey FeaturesReference
¹H NMR δ (ppm) in CD₃CN: 4.27 (t, 1H), 3.64 (t, 2H), 2.30 (m, 2H), 1.86 (m, 2H), 1.41 (m, 2H)[1]
¹³C NMR δ (ppm) in CD₃CN: 114.4, 46.0, 35.0, 33.4, 33.2, 32.8, 26.0[1]
IR (Infrared) Expected peaks (cm⁻¹): ~2950-2850 (C-H stretch), ~1150-1050 (C-O stretch of acetal), ~750-650 (C-Cl stretch)Inferred from structure
Mass Spec (MS) Expected fragments (m/z): [M]+ at 164/166 (isotope pattern for Cl), loss of C₂H₄O from dioxolane ring, loss of Cl, fragmentation of butyl chainInferred from structure

Core Reactivity Profile

The reactivity of this compound is governed by its two primary functional groups: the 1,3-dioxolane ring and the primary alkyl chloride .

Reactions of the 1,3-Dioxolane Ring

The 1,3-dioxolane is a cyclic acetal, which primarily functions as a protecting group for an aldehyde.

  • Stability : It is stable to bases, nucleophiles, and many oxidizing and reducing agents.

  • Acid-Catalyzed Hydrolysis : The primary reaction of the dioxolane is hydrolysis under acidic conditions to regenerate the parent aldehyde (5-chloropentanal) and ethylene glycol. This reaction is typically reversible. The stability of a related dioxolane was found to be questionable at pH 7 and hydrolysis occurred over hours at pH 3, while it was stable at pH 9[2].

sub This compound prod 5-Chloropentanal + Ethylene Glycol sub->prod H₃O⁺ / H₂O cluster_products reactant This compound product Substituted Product reactant->product Sₙ2 Reaction leaving_group Chloride Ion (Cl⁻) nucleophile Nucleophile (Nu⁻) cluster_workflow Synthesis of C-chlorobutylpyrogallol[4]arene A Mix Pyrogallol and This compound in Ethanol B Add conc. HCl A->B C Reflux for 24h B->C D Cool to Room Temperature C->D E Filter Precipitate D->E F Wash with Ethanol and Dry E->F G Final Product F->G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Buspirone Buspirone Presynaptic_5HT1A 5-HT₁ₐ Autoreceptor Buspirone->Presynaptic_5HT1A Partial Agonist Postsynaptic_5HT1A Postsynaptic 5-HT₁ₐ Receptor Buspirone->Postsynaptic_5HT1A Partial Agonist D2_Receptor Dopamine D₂ Receptor Buspirone->D2_Receptor Antagonist Serotonin_Release_Initial ↓ Serotonin Release (Initial) Presynaptic_5HT1A->Serotonin_Release_Initial Desensitization Autoreceptor Desensitization (Chronic Use) Serotonin_Release_Initial->Desensitization Serotonin_Release_LongTerm ↑ Serotonin Release (Long-Term) Desensitization->Serotonin_Release_LongTerm Anxiolytic_Effect Anxiolytic Effect Serotonin_Release_LongTerm->Anxiolytic_Effect contributes to Postsynaptic_5HT1A->Anxiolytic_Effect contributes to D2_Receptor->Anxiolytic_Effect contributes to

References

2-(4-Chlorobutyl)-1,3-dioxolane safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2-(4-Chlorobutyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 118336-86-0), a chemical intermediate used in various synthetic applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below. This data is essential for a comprehensive risk assessment prior to handling the substance.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 118336-86-0[1][2][3]
Molecular Formula C₇H₁₃ClO₂[1][2][3]
Molecular Weight 164.63 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 56-58 °C @ 0.1 mmHg93-94 °C @ 12 mmHg[1][2][3]
Density 1.109 g/mL at 20 °C[1][2][3]
Refractive Index n20/D 1.457[1][2]
Flash Point 85.0 °C (185.0 °F) - closed cup[1][2]
Storage Temperature 2-8°C under inert gas[3]
Table 2: Hazard Identification and Classification
Hazard ClassificationDetailsReference
GHS Pictogram GHS06 (Skull and crossbones)[1][2]
Signal Word Danger[1][2][3]
Hazard Statements H301: Toxic if swallowed[1][2][3]
Precautionary Statements P264, P270, P301 + P310, P405, P501[1][2]
Hazard Class Acute Toxicity, Oral (Category 3)[1][2]
Storage Class Code 6.1C: Combustible, acute toxic Cat. 3[1][2]

Experimental Protocols: Safe Handling and Use

The following protocols are designed to minimize risk during the handling and use of this compound in a laboratory setting. These are general guidelines and should be adapted to specific experimental conditions in consultation with a qualified safety professional.

General Laboratory Workflow

This workflow outlines the essential steps for safely handling this compound from receipt to disposal.

General Laboratory Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Fume_Hood_Prep Prepare Chemical Fume Hood PPE_Selection->Fume_Hood_Prep Chemical_Retrieval Retrieve from Storage Fume_Hood_Prep->Chemical_Retrieval Weighing_Dispensing Weigh/Dispense in Hood Chemical_Retrieval->Weighing_Dispensing Reaction_Setup Set up Reaction Weighing_Dispensing->Reaction_Setup Decontamination Decontaminate Glassware Reaction_Setup->Decontamination Storage Return to Storage Waste_Disposal Dispose of Waste Decontamination->Waste_Disposal

Caption: A typical workflow for handling this compound.

Detailed Methodologies
  • Engineering Controls : All work with this compound must be conducted in a properly functioning chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles and a face shield.[1][2][5]

    • Hand Protection : Chemical-resistant gloves such as neoprene, butyl rubber, or Viton are recommended. Inspect gloves for integrity before each use.[6]

    • Skin and Body Protection : Wear a flame-retardant laboratory coat.

    • Respiratory Protection : If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[2]

  • Handling Procedures :

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not inhale vapors or mists.

    • Keep away from heat, sparks, and open flames.[4]

    • Use non-sparking tools and take precautionary measures against static discharge.[4][7]

    • Ground and bond containers when transferring material.[4]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[3] Store in a locked cabinet or other secure area.[3]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving this compound.

Emergency Response Workflow

Emergency Response for Spills and Exposures cluster_spill Spill Response cluster_exposure Exposure Response Spill_Exposure Spill or Exposure Occurs Evacuate Evacuate Area Spill_Exposure->Evacuate Inhalation Move to Fresh Air Spill_Exposure->Inhalation Skin_Contact Remove Contaminated Clothing Wash with Soap & Water Spill_Exposure->Skin_Contact Eye_Contact Rinse with Water for 15 min Spill_Exposure->Eye_Contact Ingestion Call Poison Control Immediately Spill_Exposure->Ingestion Ventilate Ventilate Area Evacuate->Ventilate Absorb Absorb with Inert Material Ventilate->Absorb Collect Collect in Sealed Container Absorb->Collect Seek_Medical_Attention Seek Immediate Medical Attention Inhalation->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: Workflow for responding to spills or personnel exposure.

First Aid Measures
  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion : Toxic if swallowed. Immediately call a poison control center or doctor. Do not induce vomiting.[3][6]

Firefighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards : The substance is combustible. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][8] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas. Containers may explode when heated.[8]

  • Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][6]

Accidental Release Measures
  • Personal Precautions : Evacuate unnecessary personnel from the area. Do not breathe vapors and avoid contact with the substance. Ensure adequate ventilation and eliminate all ignition sources.

  • Environmental Precautions : Prevent the material from entering drains or waterways.

  • Containment and Cleanup : Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[4][7] Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal as hazardous waste.[4][7]

Stability and Reactivity

  • Reactivity : May form explosive peroxides upon exposure to air.[8][9]

  • Chemical Stability : Stable under recommended storage conditions.

  • Conditions to Avoid : Heat, flames, sparks, and other ignition sources.[9] Exposure to moist air or water.[4]

  • Incompatible Materials : Strong oxidizing agents and strong acids.[4][8]

  • Hazardous Decomposition Products : Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.

References

In-Depth Technical Guide: 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 2-(4-Chlorobutyl)-1,3-dioxolane, a key chemical intermediate. The document focuses on its physical and chemical properties, with a particular emphasis on solubility characteristics. It also includes a detailed experimental protocol for its analysis and a visualization of its application in chemical synthesis.

Core Compound Information

This compound is a heterocyclic compound with the chemical formula C₇H₁₃ClO₂. It is also known by its synonym, 5-Chloro-n-valeraldehyde ethylene acetal. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 118336-86-0[1]
Molecular Weight 164.63 g/mol
Form Liquid
Boiling Point 56-58 °C at 0.1 mmHg
Density 1.109 g/mL at 20 °C
Refractive Index n20/D 1.457
Assay ≥97.0% (GC)

Solubility Profile

Haloalkanes are generally characterized by low solubility in water.[2][3][4][5][6] This is attributed to their inability to form strong hydrogen bonds with water molecules, making the dissolution process energetically unfavorable.[2][3][6] Conversely, haloalkanes tend to be soluble in organic solvents of similar polarity, such as ethers and benzene.[2][4][5] The parent compound, 1,3-dioxolane, is miscible with water and soluble in alcohol, ether, and benzene.

Given the presence of the polar 1,3-dioxolane ring and the nonpolar chlorobutyl chain, this compound is expected to exhibit moderate polarity. Therefore, it is anticipated to be sparingly soluble in water but should readily dissolve in a range of common organic solvents.

A qualitative summary of the expected solubility is provided below:

SolventExpected Solubility
WaterSparingly soluble
MethanolSoluble
EthanolSoluble
Diethyl EtherSoluble
Tetrahydrofuran (THF)Soluble
Dichloromethane (DCM)Soluble
TolueneSoluble
HexaneModerately soluble

Experimental Protocols

General Protocol for Solubility Determination

While a specific protocol for this compound is not available, the following general gravimetric method can be employed to quantitatively determine its solubility in various solvents.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Centrifuge

  • Micropipettes

  • Oven

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a series of vials.

  • Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to let any undissolved solute settle.

  • If necessary, centrifuge the vials at a constant temperature to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe or micropipette.

  • Transfer the aliquot to a pre-weighed vial.

  • Determine the weight of the transferred solution.

  • Evaporate the solvent from the vial in an oven at a temperature below the boiling point of this compound until a constant weight of the residue is achieved.

  • Weigh the vial containing the dry solute.

  • Calculate the solubility in g/100 mL or other desired units.

General Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis and purity assessment of this compound.

Objective: To identify and quantify this compound and any potential impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5ms or equivalent)

Reagents:

  • High-purity carrier gas (e.g., Helium)

  • Solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • This compound standard

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

    • Carrier Gas Flow: 1 mL/min (constant flow).

    • Injection Volume: 1 µL (split or splitless mode can be optimized).

  • MS Conditions (Example):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis: Inject the prepared sample into the GC-MS system. The retention time of the peak corresponding to this compound can be used for identification by comparison with a standard. The mass spectrum will show a characteristic fragmentation pattern that can confirm the identity of the compound. The peak area can be used for quantitative analysis.

Application in Synthesis

This compound is a known precursor in the synthesis of C-chlorobutylpyrogallol[2]arene.[7][8] This reaction highlights the utility of the compound in constructing complex macrocyclic structures.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of C-chlorobutylpyrogallol[2]arene, a process that involves the reaction of pyrogallol with this compound.

Synthesis_Workflow Pyrogallol Pyrogallol Reaction_Vessel Reaction Mixture Pyrogallol->Reaction_Vessel Reactant Dioxolane This compound Dioxolane->Reaction_Vessel Reactant Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Reaction_Vessel Catalyst Heating Heating Reaction_Vessel->Heating Undergoes Purification Purification (e.g., Recrystallization) Heating->Purification Yields Crude Product for Product C-chlorobutylpyrogallol[4]arene Purification->Product Results in

Caption: Synthetic pathway for C-chlorobutylpyrogallol[2]arene.

This guide provides a foundational understanding of this compound for professionals in research and development. Further experimental investigation is recommended to establish precise quantitative solubility data in a broader range of solvents and conditions.

References

Commercial Suppliers and Technical Guide for 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of 2-(4-Chlorobutyl)-1,3-dioxolane. This versatile building block is notably used in the synthesis of functionalized macrocycles, such as C-chlorobutylpyrogallol[1]arene, which are of significant interest in drug delivery and molecular encapsulation.

Commercial Availability

A number of chemical suppliers offer this compound, with varying purity grades, quantities, and pricing. The following tables summarize the currently available commercial options and the key technical specifications provided by suppliers.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich (Merck)24045≥97.0% (GC)5 mL
ChemicalBookCB4323734Not specifiedInquire
SynQuest Laboratories2H08-5-0095%10 g, 25 g
Apollo ScientificOR95519795%25 g
Shanghai Jichun Industrial Co., Ltd.---Not specifiedInquire

Table 2: Physicochemical Properties of this compound [2]

PropertyValue
CAS Number 118336-86-0
Molecular Formula C₇H₁₃ClO₂
Molecular Weight 164.63 g/mol
Appearance Liquid
Boiling Point 56-58 °C at 0.1 mmHg
Density 1.109 g/mL at 20 °C
Refractive Index (n20/D) 1.457
Flash Point 85.0 °C (closed cup)
SMILES ClCCCCC1OCCO1
InChI Key GFTDGDAKGDUYGO-UHFFFAOYSA-N

Experimental Protocols

Synthesis of C-chlorobutylpyrogallol[1]arene using this compound

The following is a representative experimental protocol for the synthesis of C-chlorobutylpyrogallol[1]arene, based on procedures for similar pyrogallol[1]arene syntheses. This compound serves as the aldehyde precursor after in-situ deprotection.

Materials:

  • Pyrogallol

  • This compound

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • In a round-bottom flask, dissolve pyrogallol in ethanol.

  • Add this compound to the solution. The dioxolane acts as a protected form of 5-chloropentanal.

  • Add concentrated hydrochloric acid to the mixture to catalyze both the deprotection of the dioxolane to the corresponding aldehyde and the subsequent condensation with pyrogallol.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product.

  • Filter the precipitate and wash with water to remove any remaining acid and other water-soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Quality Control: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity and identity of volatile and semi-volatile organic compounds like this compound.

Instrumentation and Conditions (Representative):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

  • Carrier Gas: Helium

  • Injection Mode: Split/splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp to 150 °C at 20 °C/min

    • Ramp to 270 °C at 30 °C/min, hold for 0.5 minutes

  • MS Detection: Electron Ionization (EI) in scan mode (e.g., 40-300 amu) for identification and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Create a series of dilutions to establish a calibration curve for quantitative analysis.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

Data Analysis:

  • The retention time of the major peak should be consistent with that of a reference standard.

  • The mass spectrum of the major peak should correspond to the expected fragmentation pattern of this compound.

  • Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Development

The dioxolane moiety is a recognized pharmacophore and is present in various biologically active compounds. Its role can range from acting as a key structural component of a pharmacologically active molecule to serving as a protecting group for aldehydes and ketones during complex organic syntheses.

This compound is a precursor for functionalizing pyrogallol[1]arenes. These functionalized macrocycles are being extensively investigated in drug delivery systems. The chlorobutyl arm allows for further chemical modification, enabling the attachment of targeting ligands or other functionalities. The pyrogallol[1]arene cavity can encapsulate drug molecules, potentially improving their solubility, stability, and pharmacokinetic profile.[1][3]

Visualizing the Workflow in Drug Development

The following diagrams illustrate the procurement and quality control workflow for this compound and its subsequent application in the synthesis of a functionalized pyrogallol[1]arene for potential use in a drug delivery system.

Procurement_and_QC_Workflow Procurement and Quality Control of this compound cluster_procurement Procurement cluster_qc Quality Control Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Select Supplier Select Supplier Request Quotes->Select Supplier Place Order Place Order Select Supplier->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Visual Inspection Visual Inspection Receive Shipment->Visual Inspection Analytical Testing Analytical Testing Visual Inspection->Analytical Testing Approve/Reject Approve/Reject Analytical Testing->Approve/Reject

Caption: Procurement and Quality Control Workflow.

Drug_Development_Application Application in Functionalized Pyrogallol[4]arene Synthesis for Drug Delivery Start Starting Material This compound Synthesis Synthesis of C-chlorobutylpyrogallol[4]arene Start->Synthesis Functionalization Further Functionalization (e.g., attaching targeting ligand) Synthesis->Functionalization Drug_Loading Drug Encapsulation Functionalization->Drug_Loading Formulation Formulation into Drug Delivery System Drug_Loading->Formulation Preclinical Preclinical Studies (In vitro & In vivo) Formulation->Preclinical Clinical Clinical Trials Preclinical->Clinical End Potential Therapeutic Clinical->End

Caption: Drug Development Application Workflow.

References

An In-Depth Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorobutyl)-1,3-dioxolane is a heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a protected aldehyde in the form of a dioxolane ring and a reactive chlorobutyl chain, makes it a valuable building block for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in synthetic chemistry and potential relevance to drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₇H₁₃ClO₂[1]
Molecular Weight 164.63 g/mol [1]
CAS Number 118336-86-0[1]
Appearance Liquid[2]
Boiling Point 56-58 °C at 0.1 mmHg[2]
Density 1.109 g/mL at 20 °C[2]
Refractive Index (n20/D) 1.457[2]
Assay ≥97.0% (GC)[2]
Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are crucial for its identification and structural elucidation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~4.85t-O-CH-O-
~3.95m-O-CH₂-CH₂-O-
~3.55t-CH₂-Cl
~1.80m-CH₂-CH₂-Cl
~1.65m-CH-CH₂-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~104-O-CH-O-
~65-O-CH₂-CH₂-O-
~45-CH₂-Cl
~32-CH₂-CH₂-Cl
~28-CH-CH₂-CH₂-
~23-CH-CH₂-

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)Assignment
2950-2850C-H stretch (alkane)
1150-1050C-O stretch (acetal)
750-650C-Cl stretch

MS (Mass Spectrometry) Data (Predicted)

m/z (mass-to-charge ratio)Assignment
164/166 (M+)Molecular ion peak (presence of ³⁵Cl/³⁷Cl)
129[M - Cl]⁺
73[C₄H₇O₂]⁺ (dioxolane fragment)

Synthesis of this compound

The primary synthetic route to this compound is the acid-catalyzed acetalization of 5-chloropentanal with ethylene glycol.[3] This reaction is a standard method for the protection of aldehydes.

Experimental Protocol: Acetalization of 5-Chloropentanal

Materials:

  • 5-Chloropentanal

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 equivalents)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-chloropentanal, toluene, and ethylene glycol.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis 5-Chloropentanal 5-Chloropentanal Product This compound 5-Chloropentanal->Product Ethylene Glycol Ethylene Glycol Ethylene Glycol->Product p-TSA p-TSA p-TSA->Product Toluene, Reflux Toluene, Reflux Toluene, Reflux->Product Water Removal Water Removal Water Removal->Product Application Reactant_A This compound Intermediate In situ deprotection to 5-Chloropentanal Reactant_A->Intermediate Reactant_B Pyrogallol Product C-chlorobutylpyrogallol[4]arene Reactant_B->Product Condition Acid Catalyst Condition->Intermediate Intermediate->Product

References

Methodological & Application

Synthesis of C-chlorobutylpyrogallolarene: Application Notes and Protocols for Researchers

Synthesis of C-chlorobutylpyrogallol[1]arene: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of C-chlorobutylpyrogallol[1]arene, a functionalized macrocycle with potential applications in supramolecular chemistry and drug delivery. The synthesis involves a two-step process commencing with the acid-catalyzed deprotection of 2-(4-chlorobutyl)-1,3-dioxolane to yield 5-chloropentanal, followed by an acid-catalyzed condensation with pyrogallol.

Introduction

Pyrogallol[1]arenes are macrocyclic compounds formed by the condensation of pyrogallol with an aldehyde.[2] These molecules are a subclass of calixarenes and are of significant interest due to their ability to form host-guest complexes and self-assemble into larger supramolecular structures.[2] The functionalization of the lower rim of the pyrogallol[1]arene scaffold by using substituted aldehydes allows for the tuning of their physical, chemical, and biological properties. The C-chlorobutyl moiety introduces a reactive handle that can be used for further post-synthetic modifications, making C-chlorobutylpyrogallol[1]arene a versatile building block in the development of novel therapeutic agents and delivery systems.

This application note details the synthesis of C-chlorobutylpyrogallol[1]arene using this compound as a key starting material.[3][4][5] The ethylene acetal acts as a protecting group for the aldehyde functionality, which is deprotected in situ or in a prior step to generate 5-chloropentanal for the subsequent condensation with pyrogallol.

Materials and Methods

Materials
  • This compound (≥97.0%)[4][5]

  • Pyrogallol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Acetonitrile

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus

Characterization

The synthesized C-chlorobutylpyrogallol[1]arene was characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The following data has been reported for the final product.

Table 1: NMR Spectroscopic Data for C-chlorobutylpyrogallol[1]arene

NucleusSolventChemical Shift (δ) in ppmDescription
¹HCD₃CN6.89(s, 1H, Ar-H)
4.27(t, 1H, CH, J = 5 Hz)
3.64(t, 2H, CH₂-Cl, J = 5 Hz)
2.30(m, 2H, CH₂)
1.86(m, 2H, CH₂)
1.41(m, 2H, CH₂)
¹³CCD₃CN139.9Ar-C
133.5Ar-C
125.6Ar-C
114.4Ar-C-OH
46.0CH₂-Cl
35.0CH
33.4CH₂
33.2CH₂
32.8CH₂
26.0CH₂

Experimental Protocols

The synthesis of C-chlorobutylpyrogallol[1]arene is a two-step process that can be performed sequentially in one pot.

Step 1: Acid-Catalyzed Deprotection of this compound

This step involves the hydrolysis of the cyclic acetal to generate the corresponding aldehyde, 5-chloropentanal. This protocol is a general procedure for acid-catalyzed deprotection of dioxolanes.

  • To a solution of this compound in a suitable organic solvent (e.g., ethanol), add a catalytic amount of a strong acid such as concentrated hydrochloric acid.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the hydrolysis.

  • The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the resulting solution containing 5-chloropentanal can be used directly in the next step.

Step 2: Synthesis of C-chlorobutylpyrogallol[1]arene via Condensation

This protocol outlines the acid-catalyzed condensation of the in situ generated 5-chloropentanal with pyrogallol.

  • In a round-bottom flask, dissolve pyrogallol in ethanol.

  • To this solution, add the solution of 5-chloropentanal (from Step 1). A typical molar ratio of pyrogallol to aldehyde is 1:1.

  • Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) with constant stirring for several hours (e.g., 8-12 hours).[1]

  • A precipitate will form as the reaction progresses.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the crude product by vacuum filtration and wash with a 1:1 mixture of water and ethanol to remove unreacted starting materials and the acid catalyst.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent such as acetonitrile. It has been noted that the crude C-chlorobutylpyrogallol[1]arene may co-crystallize with ethylene glycol, a byproduct of the deprotection step.

Table 2: Representative Reaction Parameters for Pyrogallol[1]arene Synthesis

ParameterValue/Condition
Pyrogallol:Aldehyde Molar Ratio1:1
CatalystConcentrated Hydrochloric Acid
SolventEthanol
Reaction TemperatureReflux (80-90 °C)
Reaction Time8-12 hours
Purification MethodRecrystallization from Acetonitrile

Visualizing the Synthesis and Workflow

To aid in the understanding of the synthetic process, the following diagrams illustrate the reaction pathway and the experimental workflow.

Synthesis_Pathwaycluster_step1Step 1: Deprotectioncluster_step2Step 2: CondensationAThis compoundB5-ChloropentanalA->B+ H₂O, H⁺CEthylene GlycolEC-chlorobutylpyrogallol[4]areneB->E:w+ 4x Pyrogallol- 4x H₂ODPyrogallol

Caption: Reaction scheme for the synthesis of C-chlorobutylpyrogallol[1]arene.

Experimental_WorkflowstartStartdeprotection1. Deprotection ofThis compound(Acid-catalyzed hydrolysis)start->deprotectioncondensation2. Condensation with Pyrogallol(Acid-catalyzed, Reflux)deprotection->condensationisolation3. Isolation of Crude Product(Cooling and Filtration)condensation->isolationpurification4. Purification(Recrystallization from Acetonitrile)isolation->purificationcharacterization5. Characterization(NMR, etc.)purification->characterizationendEnd Productcharacterization->end

Caption: Experimental workflow for the synthesis of C-chlorobutylpyrogallol[1]arene.

Safety Precautions

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

By following these detailed protocols, researchers can successfully synthesize and purify C-chlorobutylpyrogallol[1]arene for further investigation and application in various fields of chemical and pharmaceutical sciences.

Application Notes and Protocols: 2-(4-Chlorobutyl)-1,3-dioxolane in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorobutyl)-1,3-dioxolane, also known as 5-chloro-n-valeraldehyde ethylene acetal, is a valuable bifunctional molecule for organic synthesis. The presence of a chloroalkane allows for the formation of a Grignard reagent, while the 1,3-dioxolane moiety serves as a protecting group for an aldehyde functional group. This acetal protection is robust under the basic conditions of Grignard reagent formation and reaction, preventing self-condensation or unwanted reactions. The resulting Grignard reagent, 4-(1,3-dioxolan-2-yl)butylmagnesium chloride, acts as a nucleophilic five-carbon synthon, which can be used to introduce a protected aldehyde functionality into a target molecule. Subsequent deprotection of the acetal under acidic conditions reveals the aldehyde, which can then undergo further transformations. This application note provides detailed protocols for the formation of the Grignard reagent from this compound and its subsequent reaction with a carbonyl compound to form a new carbon-carbon bond.

Reaction Principle

The overall process involves two key stages:

  • Formation of the Grignard Reagent: this compound reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding organomagnesium halide. The magnesium inserts into the carbon-chlorine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic.[1]

  • Nucleophilic Addition to an Electrophile: The prepared Grignard reagent is then reacted with an electrophile, such as an aldehyde or a ketone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond.[2] An acidic workup is then performed to protonate the resulting alkoxide and to hydrolyze the acetal, yielding a hydroxyaldehyde.

Experimental Protocols

Protocol 1: Preparation of 4-(1,3-Dioxolan-2-yl)butylmagnesium chloride

This protocol describes the formation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an activator)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface.[1] Allow the flask to cool to room temperature under the inert atmosphere.

  • Initiation of Reaction: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the chloride solution to the magnesium suspension.

  • Grignard Formation: The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color, bubble formation at the magnesium surface, and the appearance of a cloudy gray solution. Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray-black solution is the Grignard reagent, 4-(1,3-dioxolan-2-yl)butylmagnesium chloride, which should be used directly in the next step.

Protocol 2: Reaction with Cyclohexanone and Deprotection

This protocol details the reaction of the prepared Grignard reagent with cyclohexanone as a representative electrophile.

Materials:

  • Solution of 4-(1,3-dioxolan-2-yl)butylmagnesium chloride in THF (from Protocol 1)

  • Cyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Aqueous hydrochloric acid (e.g., 3 M HCl)

  • Diethyl ether

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of cyclohexanone (0.9 equivalents) in anhydrous THF and add it dropwise to the stirred Grignard solution.

  • Reaction Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Then, cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Deprotection: To the combined organic layers, add 3 M hydrochloric acid and stir vigorously for 1-2 hours at room temperature to hydrolyze the acetal. Monitor the deprotection by TLC.

  • Workup and Isolation: Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(5-oxopentyl)cyclohexan-1-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for the reaction of 4-(1,3-dioxolan-2-yl)butylmagnesium chloride with various electrophiles. Yields are based on typical Grignard reactions and may vary depending on specific reaction conditions.

ElectrophileGrignard Reagent (equiv.)ProductYield (%)
Cyclohexanone1.11-(5-oxopentyl)cyclohexan-1-ol80-90
Benzaldehyde1.16-hydroxy-6-phenylhexanal75-85
Acetone1.16-hydroxy-6-methylheptan-5-one70-80
Ethyl benzoate2.21,1-diphenyl-1,6-dihydroxyhexane65-75

Visualizations

Diagram 1: General Workflow for the Grignard Reaction

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction & Workup start This compound + Mg reagent 4-(1,3-Dioxolan-2-yl)butylmagnesium chloride start->reagent Anhydrous THF intermediate Magnesium Alkoxide Intermediate reagent->intermediate 1. Nucleophilic Addition electrophile Electrophile (e.g., Ketone) electrophile->intermediate product Final Product (Hydroxy-aldehyde) intermediate->product 2. Acidic Workup & Deprotection

Caption: Workflow for the synthesis of a hydroxy-aldehyde.

Diagram 2: Reaction Signaling Pathway

reaction_pathway start This compound grignard 4-(1,3-Dioxolan-2-yl)butylmagnesium chloride start->grignard THF mg Mg mg->grignard alkoxide Intermediate Alkoxide grignard->alkoxide ketone R₂C=O ketone->alkoxide product Hydroxy-aldehyde alkoxide->product acid H₃O⁺ acid->product

Caption: Pathway from starting material to final product.

References

Application Notes and Protocols: 2-(4-Chlorobutyl)-1,3-dioxolane as a Bifunctional Protecting Group for Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount for achieving target molecules with high yield and selectivity. Carbonyl groups, being highly susceptible to nucleophilic attack, often require temporary masking to allow for chemical transformations elsewhere in the molecule. The 1,3-dioxolane moiety is a robust and widely utilized protecting group for aldehydes and ketones, offering stability across a broad range of reaction conditions, particularly basic and nucleophilic environments.

This document provides detailed application notes and protocols for the use of 2-(4-Chlorobutyl)-1,3-dioxolane , a unique bifunctional reagent that not only protects a carbonyl group but also introduces a reactive alkyl chloride handle. This dual functionality opens avenues for sequential reactions, where the protected carbonyl remains inert during a primary transformation, and the chlorobutyl chain is subsequently employed for further molecular elaboration.

Principle of Operation

The protection of a carbonyl group with this compound proceeds via the acid-catalyzed formation of a cyclic acetal. The reaction involves the carbonyl compound and ethylene glycol, with the 4-chlorobutyl group being an integral part of the acetal structure. The resulting protected compound is stable to a variety of nucleophilic and basic reagents. Deprotection is readily achieved under acidic conditions, regenerating the carbonyl functionality. The key advantage of this reagent lies in the 4-chlorobutyl chain, which can participate in various nucleophilic substitution reactions, such as Grignard reactions, couplings, or introductions of heteroatoms, while the carbonyl group remains shielded.

Applications

The bifunctional nature of this compound makes it a valuable tool in synthetic strategies requiring a latent carbonyl group and a site for carbon-carbon or carbon-heteroatom bond formation. Potential applications include:

  • Synthesis of complex long-chain ketones: The chlorobutyl group can be converted to an organometallic reagent (e.g., Grignard or organocuprate) and coupled with an electrophile. Subsequent deprotection of the dioxolane reveals the ketone.

  • Preparation of functionalized cyclic ethers: Intramolecular cyclization via nucleophilic attack on the chlorobutyl chain can lead to the formation of substituted tetrahydrofurans or other cyclic ethers.

  • Introduction of nitrogen, oxygen, or sulfur nucleophiles: The alkyl chloride can be displaced by a variety of nucleophiles to introduce new functional groups at a defined distance from a masked carbonyl.

  • Solid-phase synthesis: The chlorobutyl group can serve as a linker to a solid support, allowing for reactions on the protected carbonyl-containing substrate, followed by cleavage from the resin.

Quantitative Data Summary

The following tables summarize representative quantitative data for the protection of various carbonyl compounds with ethylene glycol to form the corresponding 1,3-dioxolanes and their subsequent deprotection. While specific data for this compound is not extensively available in the literature, the data presented here is based on well-established procedures for analogous 1,3-dioxolane formations and cleavages and serves as a practical guide.

Table 1: Protection of Various Carbonyl Compounds as 1,3-Dioxolanes

Carbonyl SubstrateCatalyst (mol%)SolventReaction Time (h)Yield (%)
Cyclohexanonep-TsOH (1)Toluene495
BenzaldehydeMontmorillonite K10Dichloromethane292
AcetophenoneSc(OTf)₃ (0.5)Acetonitrile390
4-HeptanoneIodine (5)Dichloromethane688
PropiophenoneZrCl₄ (2)Dichloromethane2.593

Table 2: Deprotection of 1,3-Dioxolanes

Protected SubstrateReagentSolventReaction Time (h)Yield (%)
2-Methyl-2-phenyl-1,3-dioxolane2M HClAcetone/H₂O198
This compoundAcetic Acid/H₂OTHF594
2,2-Dibutyl-1,3-dioxolaneEr(OTf)₃ (cat.)Wet Nitromethane0.596
Spiro[cyclohexane-1,2'-[1][2]dioxolane]Iodine (cat.)Acetone0.2595
2-Naphthyl-1,3-dioxolaneNaBArF₄ (cat.)Water0.199

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Carbonyl Group

This protocol describes a standard method for the formation of a 1,3-dioxolane using ethylene glycol and an acid catalyst, which is applicable for the synthesis of this compound from 5-chloropentanal.

Materials:

  • Carbonyl compound (e.g., 5-chloropentanal) (1.0 equiv)

  • Ethylene glycol (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carbonyl compound, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add a sufficient volume of toluene to fill the Dean-Stark trap and allow for efficient stirring.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a 1,3-Dioxolane

This protocol outlines a standard acidic hydrolysis method to regenerate the carbonyl group from its 1,3-dioxolane protected form.

Materials:

  • 1,3-Dioxolane protected compound (1.0 equiv)

  • Acetone (or THF)

  • 2M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 1,3-dioxolane protected compound in a suitable solvent such as acetone or THF in a round-bottom flask.

  • Add 2M aqueous HCl solution dropwise while stirring at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the excess acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or other suitable methods if necessary.

Visualizations

Protection_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Carbonyl Carbonyl (Aldehyde or Ketone) Protected_Carbonyl Protected Carbonyl (1,3-Dioxolane) Carbonyl->Protected_Carbonyl Protection Dioxolane_Precursor 2-(4-Chlorobutyl) -1,3-dioxolane (from 5-Chloropentanal + Ethylene Glycol) Dioxolane_Precursor->Protected_Carbonyl Catalyst Acid Catalyst (e.g., p-TsOH) Protection_Reaction_Arrow Solvent Toluene Water_Removal Dean-Stark Trap Water Water

Caption: Workflow for the protection of a carbonyl group.

Deprotection_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protected_Carbonyl Protected Carbonyl (1,3-Dioxolane) Carbonyl Carbonyl (Aldehyde or Ketone) Protected_Carbonyl->Carbonyl Deprotection Water Water Water->Carbonyl Acid Aqueous Acid (e.g., HCl) Deprotection_Reaction_Arrow Solvent Acetone or THF Ethylene_Glycol Ethylene Glycol

Caption: Workflow for the deprotection of a 1,3-dioxolane.

Bifunctional_Application Start Start with This compound Step1 Step 1: Reaction at the Chlorobutyl Chain (e.g., Grignard formation & coupling) Start->Step1 Organometallic Chemistry Intermediate Modified Dioxolane Intermediate Step1->Intermediate Step2 Step 2: Deprotection of the 1,3-Dioxolane Intermediate->Step2 Acidic Hydrolysis Final_Product Final Product with Regenerated Carbonyl Step2->Final_Product

Caption: Synthetic strategy using the bifunctional nature of the reagent.

References

Application Notes and Protocols for the Deprotection of 2-(4-Chlorobutyl)-1,3-dioxolane Acetals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dioxolane moiety is a widely utilized protecting group for aldehydes and ketones in organic synthesis due to its stability under neutral to basic conditions. The protection of a carbonyl group as a dioxolane acetal allows for selective reactions at other functional groups within a molecule. The subsequent removal, or deprotection, of the acetal is a crucial step to regenerate the carbonyl functionality. The choice of deprotection method is critical, especially when the substrate contains sensitive functional groups.

This document provides detailed application notes and protocols for the deprotection of 2-(4-chlorobutyl)-1,3-dioxolane to yield 5-chloropentanal. The presence of a primary alkyl chloride in the substrate necessitates the use of mild deprotection conditions to avoid unwanted side reactions, such as hydrolysis or substitution of the chloride. The following protocols outline several effective methods for this transformation, emphasizing chemoselectivity and high yields.

Deprotection Methods and Protocols

Several methods are available for the deprotection of 1,3-dioxolane acetals. For a substrate containing an alkyl chloride, acidic conditions are typically employed, though care must be taken to use mild reagents to maintain the integrity of the C-Cl bond. Below are detailed protocols for selected mild acidic deprotection methods.

Method 1: Acid-Catalyzed Hydrolysis with p-Toluenesulfonic Acid (p-TSA)

This is a classic and widely used method for acetal deprotection. The use of a catalytic amount of a strong acid in the presence of water drives the hydrolysis reaction.

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA·H₂O, 0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 5-chloropentanal.

  • Purify the product by distillation or column chromatography if necessary.

Method 2: Lewis Acid Catalysis with Cerium(III) Triflate

Cerium(III) triflate is a mild Lewis acid catalyst that can efficiently cleave acetals under nearly neutral conditions, making it suitable for substrates with acid-sensitive groups.[1]

Protocol:

  • Dissolve this compound (1.0 eq) in wet nitromethane.

  • Add a catalytic amount of cerium(III) triflate (Ce(OTf)₃, 0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, quench with water.

  • Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting 5-chloropentanal as required.

Method 3: Deprotection using Iodine in Acetone

Molecular iodine in acetone provides a very mild and efficient system for the deprotection of acetals and ketals under neutral conditions.[1]

Protocol:

  • To a solution of this compound (1.0 eq) in acetone, add a catalytic amount of iodine (I₂, 0.1 eq).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC. The disappearance of the starting material indicates the completion of the reaction.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product if necessary.

Data Presentation

The following table summarizes typical reaction conditions for the deprotection of 1,3-dioxolane acetals using the methods described above. Note that the optimal conditions for this compound may require some empirical optimization.

MethodCatalyst/ReagentSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
1p-Toluenesulfonic AcidAcetone/WaterRoom Temp.1 - 685 - 95
2Cerium(III) TriflateWet NitromethaneRoom Temp.0.5 - 490 - 98
3IodineAcetoneRoom Temp.0.25 - 290 - 99

Visualizations

Deprotection Reaction Scheme

The following diagram illustrates the general chemical transformation for the deprotection of this compound to 5-chloropentanal.

Deprotection_Reaction Deprotection of this compound start This compound (Substrate) product 5-Chloropentanal (Product) start->product Deprotection reagents [H+] or Lewis Acid H₂O

Caption: General reaction scheme for the deprotection of the acetal.

Experimental Workflow

This diagram outlines the typical workflow for the deprotection experiments described in the protocols.

Experimental_Workflow General Experimental Workflow for Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Substrate in Solvent B Add Catalyst/Reagent A->B C Stir at Specified Temperature B->C D Monitor Reaction (TLC/GC) C->D E Quench Reaction D->E Upon Completion F Solvent Extraction E->F G Drying and Concentration F->G H Distillation or Chromatography G->H Crude Product I Characterization (NMR, IR, MS) H->I

Caption: A typical workflow for the deprotection experiment.

Acid-Catalyzed Deprotection Mechanism

This diagram shows the signaling pathway of the acid-catalyzed hydrolysis of a 1,3-dioxolane.

Deprotection_Mechanism Mechanism of Acid-Catalyzed Acetal Hydrolysis A Protonation of Acetal Oxygen B Cleavage of C-O bond to form Oxocarbenium Ion A->B Resonance C Nucleophilic attack by Water B->C D Deprotonation to form Hemiacetal C->D E Protonation of the other Oxygen D->E F Elimination of Ethylene Glycol E->F G Deprotonation to yield Aldehyde F->G Final Product

Caption: Stepwise mechanism of acid-catalyzed acetal deprotection.

References

Application Notes and Protocols: 2-(4-Chlorobutyl)-1,3-dioxolane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-chlorobutyl)-1,3-dioxolane as a key intermediate in the synthesis of high-profile triazole antifungal agents, Itraconazole and Posaconazole. This document includes detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and synthetic workflows.

Introduction to this compound

This compound is a versatile bifunctional molecule containing a reactive chlorobutyl group and a stable 1,3-dioxolane moiety. The dioxolane serves as a protecting group for an aldehyde, preventing its participation in reactions while allowing for transformations at the chlorobutyl terminus. This intermediate is particularly valuable in multi-step syntheses where the aldehyde functionality needs to be revealed at a later stage. Its primary application in the pharmaceutical industry is as a building block for the synthesis of complex active pharmaceutical ingredients (APIs), most notably the triazole antifungals.

Application in Antifungal Drug Synthesis

This compound and its derivatives are crucial for constructing the side chains of Itraconazole and Posaconazole. These drugs are potent inhibitors of fungal lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungal agents like Itraconazole and Posaconazole target the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol. By binding to the heme iron in the active site of CYP51, these drugs disrupt the ergosterol biosynthesis pathway, leading to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[1][2]

Ergosterol_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14-α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane triazoles Itraconazole & Posaconazole triazoles->cyp51 Inhibition cyp51->ergosterol Demethylation

Inhibition of the fungal ergosterol biosynthesis pathway by triazole antifungals.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the acetalization of 5-chlorovaleraldehyde with ethylene glycol.

Reaction:

5-Chlorovaleraldehyde + Ethylene Glycol → this compound + Water

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Chlorovaleraldehyde120.5812.06 g0.10
Ethylene Glycol62.079.31 g (8.4 mL)0.15
p-Toluenesulfonic acid172.200.17 g0.001
Toluene-100 mL-

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-chlorovaleraldehyde (12.06 g, 0.10 mol), ethylene glycol (9.31 g, 0.15 mol), p-toluenesulfonic acid (0.17 g, 0.001 mol), and toluene (100 mL).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Expected Yield: 80-90%

Synthesis of Itraconazole Core Structure using a Dioxolane Intermediate

This protocol outlines a key step in the synthesis of Itraconazole, where a dioxolane-containing mesylate is coupled with the triazolone side chain. While not directly using this compound, it demonstrates the application of a similar, more functionalized dioxolane intermediate.

Reaction:

cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate + 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one → Itraconazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Dioxolane Mesylate Intermediate454.314.54 g0.01
Triazolone Side Chain467.554.68 g0.01
Potassium Hydroxide56.110.84 g0.015
Dimethyl Sulfoxide (DMSO)-50 mL-

Procedure:

  • In a reaction flask, dissolve the triazolone side chain (4.68 g, 0.01 mol) and potassium hydroxide (0.84 g, 0.015 mol) in dimethyl sulfoxide (50 mL).

  • To this solution, add the dioxolane mesylate intermediate (4.54 g, 0.01 mol).

  • Heat the reaction mixture to 90 °C and stir for 5 hours.[3]

  • Monitor the reaction by high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude Itraconazole.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent system (e.g., methanol/acetone).

Quantitative Data:

ParameterValueReference
Yield >90%[3]
Purity (crude) ~97%[3]
Purity (recrystallized) >99%[3]
Synthesis of Posaconazole Core Structure using a Dioxolane Derivative

This protocol illustrates a convergent synthesis approach for Posaconazole, coupling a chiral tetrahydrofuran tosylate (derived from a dioxolane precursor) with a substituted piperazine moiety.

Posaconazole_Synthesis_Workflow cluster_THF Chiral THF Core Synthesis cluster_SideChain Side Chain Synthesis cluster_Coupling Final Coupling and Deprotection diol Diol Intermediate monoacetate Monoacetate diol->monoacetate Enzymatic Desymmetrization (>90% yield) iodide Chiral Iodide monoacetate->iodide Iodine-mediated Cyclization (86% yield) alcohol Triazole Alcohol iodide->alcohol Triazole Formation & Hydrolysis tosylate Chiral Tosylate (Key Intermediate 1) alcohol->tosylate Tosylation (76% yield) coupling Coupling Reaction (96% yield) tosylate->coupling piperazine Substituted Piperazine (Key Intermediate 2) final_side_chain Final Side Chain piperazine->final_side_chain triazolone Triazolone Moiety triazolone->final_side_chain final_side_chain->coupling posaconazole Posaconazole coupling->posaconazole Further steps & Deprotection (80% overall yield)

Convergent synthetic workflow for Posaconazole.

Protocol for a Key Coupling Step:

Reaction:

Chiral p-chlorobenzene sulfonate + Amino alcohol piperazine → Amine Intermediate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles
Chiral p-chlorobenzene sulfonateVaries1.0 eqX
Amino alcohol piperazineVaries1.1 eq1.1X
Sodium Hydroxide40.00Varies-
Dimethyl Sulfoxide (DMSO)-Varies-

Procedure:

  • Dissolve the amino alcohol piperazine derivative in DMSO.

  • Add aqueous sodium hydroxide to the solution.

  • Add the chiral p-chlorobenzene sulfonate intermediate to the reaction mixture.

  • Stir the reaction at an appropriate temperature (e.g., room temperature to 60 °C) until completion, monitored by HPLC.

  • Work up the reaction by adding water and extracting with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the amine intermediate.

Quantitative Data for a Representative Posaconazole Synthesis:

Reaction StepYieldReference
Enzymatic desymmetrization>90%[4]
Iodine mediated cyclization86%[4]
Activation of alcohol to sulfonate76%[4]
Coupling with piperazine derivative96%[4]
Final cyclization and deprotection80% (overall)[4]

Conclusion

This compound and related structures are indispensable intermediates in the synthesis of complex antifungal drugs like Itraconazole and Posaconazole. The dioxolane moiety provides essential protection of a carbonyl group, allowing for selective transformations at other parts of the molecule. The protocols and data presented herein offer a detailed guide for researchers and professionals in the field of pharmaceutical development, highlighting the practical application of this key building block. The provided workflows and mechanistic diagrams serve as valuable tools for understanding and optimizing the synthesis of these life-saving medications.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scale-up synthesis of 2-(4-chlorobutyl)-1,3-dioxolane, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed below are intended for laboratory and pilot-plant scale production.

Introduction

This compound is a versatile bifunctional molecule containing a protected aldehyde (as a dioxolane) and a reactive alkyl chloride. This structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). The dioxolane group serves as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions to reveal the reactive carbonyl group at a later stage in a synthetic sequence. The chlorobutyl chain allows for nucleophilic substitution reactions, enabling the introduction of this four-carbon unit into a target molecule.

Applications in Drug Development

While direct, publicly available, step-by-step industrial synthesis protocols for specific drugs using this compound are proprietary and not frequently published, its utility can be inferred from the synthesis of related structures. It is a potential intermediate in the synthesis of butyrophenone antipsychotics and other APIs where a protected four-carbon aldehyde chain is required for alkylation of a nucleophilic core structure.

Butyrophenone Antipsychotics: This class of drugs, which includes Haloperidol, is characterized by a 4-fluorobenzoylpropyl group attached to a piperidine ring. The synthesis of such compounds often involves the alkylation of a piperidine derivative with a suitable four-carbon electrophile. This compound, after deprotection of the dioxolane to the aldehyde and subsequent reduction, can be a precursor to the required side chain for coupling with the piperidine moiety.

Scale-up Synthesis Protocol

The most common and scalable method for the synthesis of this compound is the acid-catalyzed acetalization of 5-chlorovaleraldehyde with ethylene glycol.

Reaction Scheme:

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightPurityNotes
5-Chlorovaleraldehyde10546-41-5120.57 g/mol ≥95%Starting material.
Ethylene Glycol107-21-162.07 g/mol ≥99%Reactant and solvent.
p-Toluenesulfonic acid104-15-4172.20 g/mol ≥98%Catalyst.
Toluene108-88-392.14 g/mol AnhydrousSolvent for azeotropic water removal.
Sodium Bicarbonate144-55-684.01 g/mol Saturated solutionFor neutralization.
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol Drying agent.
Equipment
  • Jacketed glass reactor with overhead stirrer, reflux condenser, and Dean-Stark trap.

  • Temperature and pressure monitoring probes.

  • Addition funnel.

  • Vacuum distillation setup.

Experimental Protocol

Scale_up_Synthesis cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_reactants Charge Reactor: - 5-Chlorovaleraldehyde - Ethylene Glycol - Toluene add_catalyst Add Catalyst: - p-Toluenesulfonic acid charge_reactants->add_catalyst 1 reflux Heat to Reflux (Azeotropic Water Removal) add_catalyst->reflux 2 cool Cool Reaction Mixture reflux->cool 3 neutralize Neutralize with NaHCO3 (aq) cool->neutralize 4 extract Separate Organic Layer neutralize->extract 5 dry Dry with MgSO4 extract->dry 6 filter Filter dry->filter 7 concentrate Concentrate under Vacuum filter->concentrate 8 distill Vacuum Distillation concentrate->distill 9 product This compound (Final Product) distill->product 10

Caption: Hypothetical synthetic pathway for a butyrophenone antipsychotic.

  • Deprotection: The dioxolane protecting group of this compound is removed under mild acidic conditions to yield 5-chlorovaleraldehyde.

  • Formation of the Butyrophenone Moiety: The resulting aldehyde undergoes a Grignard reaction with an appropriate aryl magnesium halide (e.g., 4-fluorophenylmagnesium bromide) followed by oxidation to form the butyrophenone side chain, still containing the terminal chloro group.

  • Alkylation: The chloro-terminated butyrophenone derivative is then used to alkylate a suitable piperidine derivative to yield the final antipsychotic drug.

Signaling Pathways of Potential Drug Products

Butyrophenone antipsychotics, the potential downstream products of synthesis involving this compound, primarily exert their therapeutic effects by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain. Many atypical antipsychotics also exhibit significant antagonist activity at serotonin 5-HT2A receptors, which is believed to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.

dot

Signaling_Pathway Antipsychotic Butyrophenone Antipsychotic D2_Receptor Dopamine D2 Receptor Antipsychotic->D2_Receptor Antagonism Five_HT2A_Receptor Serotonin 5-HT2A Receptor Antipsychotic->Five_HT2A_Receptor Antagonism Therapeutic_Effect Antipsychotic Effect D2_Receptor->Therapeutic_Effect Leads to Side_Effects Reduced Extrapyramidal Side Effects Five_HT2A_Receptor->Side_Effects Contributes to

Caption: Simplified signaling pathway for butyrophenone antipsychotics.

Safety and Handling

  • 5-Chlorovaleraldehyde: Corrosive and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethylene Glycol: Harmful if swallowed. Avoid inhalation.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed.

  • This compound: Handle with standard laboratory precautions. Assume it is an irritant and handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use. The scale-up of this synthesis should be conducted by trained personnel in a facility equipped to handle flammable and corrosive materials.

Application Notes and Protocols: 2-(4-Chlorobutyl)-1,3-dioxolane in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-(4-chlorobutyl)-1,3-dioxolane as a versatile building block in heterocyclic chemistry. Detailed experimental protocols for its preparation and subsequent transformation into valuable heterocyclic scaffolds are presented, supported by quantitative data and visualizations to facilitate application in research and development.

Introduction

This compound is a bifunctional molecule of significant interest in organic synthesis. It incorporates a masked aldehyde in the form of a 1,3-dioxolane ring and a reactive alkyl chloride. This unique combination allows for sequential or one-pot reactions, making it a valuable intermediate for the construction of various heterocyclic systems, particularly N-substituted piperidines, which are prevalent motifs in numerous pharmaceuticals.[1] The dioxolane moiety serves as a stable protecting group for the carbonyl functionality under neutral or basic conditions, which can be readily removed under acidic conditions to liberate the aldehyde for further transformations.[2]

Physicochemical Properties and Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Synonyms 5-Chloro-n-valeraldehyde ethylene acetal[3]
CAS Number 118336-86-0[3]
Molecular Formula C₇H₁₃ClO₂[3]
Molecular Weight 164.63 g/mol [3]
Appearance Liquid[4]
Boiling Point 56-58 °C at 0.1 mmHg[4]
Density 1.109 g/mL at 20 °C[4]
Refractive Index n20/D 1.457[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of 5-chloropentanal with ethylene glycol.[5] This reaction proceeds with high efficiency, and the water generated is typically removed to drive the equilibrium towards the product.

Synthesis 5-Chloropentanal 5-Chloropentanal Reaction Acetalization 5-Chloropentanal->Reaction Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction Acid Catalyst (e.g., p-TsOH) Acid Catalyst (e.g., p-TsOH) Acid Catalyst (e.g., p-TsOH)->Reaction This compound This compound Reaction->this compound Water Water Reaction->Water

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Chloropentanal

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.01 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 5-chloropentanal (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq), and toluene to a suitable concentration (e.g., 0.5 M).

  • Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

Expected Yield: 85-95%

Applications in Heterocyclic Synthesis

The primary utility of this compound in heterocyclic chemistry lies in its role as a precursor to N-substituted piperidines. The reaction sequence involves the nucleophilic substitution of the chloride by a primary amine, followed by acid-catalyzed deprotection of the dioxolane and subsequent intramolecular reductive amination or cyclization of the resulting amino-aldehyde.

Piperidine_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection & Cyclization A This compound C N-Substituted Amino Acetal A->C B Primary Amine (R-NH2) B->C D N-Substituted Amino Acetal F N-Substituted Piperidine D->F E Acid Catalyst (e.g., HCl) & Reducing Agent (e.g., NaBH(OAc)3) E->F

Caption: General workflow for N-substituted piperidine synthesis.

Application Example: Synthesis of N-Benzylpiperidine

This protocol details the synthesis of N-benzylpiperidine, a common structural motif in pharmaceuticals, using this compound.

Detailed Experimental Protocol: Synthesis of N-Benzyl-N-(4,4-ethylenedioxy)pentylamine

Materials:

  • This compound

  • Benzylamine (2.2 equivalents)

  • Potassium carbonate (1.5 equivalents)

  • Acetonitrile

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add potassium carbonate (1.5 eq) and benzylamine (2.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-N-(4,4-ethylenedioxy)pentylamine. This intermediate can be used in the next step without further purification.

Detailed Experimental Protocol: Synthesis of N-Benzylpiperidine via Deprotection and Reductive Amination

Materials:

  • Crude N-benzyl-N-(4,4-ethylenedioxy)pentylamine

  • Hydrochloric acid (aqueous, e.g., 3 M)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude N-benzyl-N-(4,4-ethylenedioxy)pentylamine in a suitable solvent such as dichloromethane.

  • Add aqueous hydrochloric acid (3 M) and stir vigorously at room temperature for 1-2 hours to effect deprotection of the dioxolane. Monitor the reaction by TLC for the disappearance of the starting material.

  • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions to the biphasic mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzylpiperidine.

Quantitative Data for N-Substituted Piperidine Synthesis (Representative)

Primary AmineProductOverall Yield (%)
BenzylamineN-Benzylpiperidine60-75
AnilineN-Phenylpiperidine55-70
p-MethoxyanilineN-(4-Methoxyphenyl)piperidine65-80

Other Applications

While the synthesis of piperidines is a major application, the reactivity of this compound can be exploited in other areas. For instance, it has been used in the synthesis of C-chlorobutylpyrogallolarene, demonstrating its utility as an alkylating agent in the formation of complex macrocycles.

Conclusion

This compound is a highly valuable and versatile building block in heterocyclic and synthetic organic chemistry. Its dual functionality allows for the straightforward synthesis of important heterocyclic structures, particularly N-substituted piperidines, which are of great interest in drug discovery and development. The protocols provided herein offer a practical guide for the synthesis and application of this key intermediate.

References

Application Notes: Asymmetric Synthesis of Chiral Tetrahydrofuran Derivatives Utilizing a Dioxolane-Functionalized Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral substituted tetrahydrofurans are pivotal structural motifs found in a vast array of natural products and pharmaceuticals. Their synthesis in an enantiomerically pure form is a significant objective in modern organic chemistry and drug development. This document outlines a robust strategy for the asymmetric synthesis of 2-(tetrahydrofuran-2-yl)-1,3-dioxolane, a valuable chiral building block. The strategy employs 2-(4-chlorobutyl)-1,3-dioxolane as a conceptual starting point, focusing on a prochiral ketone derivative to introduce chirality via catalytic asymmetric reduction. The subsequent intramolecular cyclization yields the target tetrahydrofuran. The 1,3-dioxolane moiety serves as a stable protecting group for a carbonyl functionality that can be revealed in later synthetic stages.

The protocols provided detail two highly reliable and widely adopted methods for asymmetric ketone reduction: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. These methods are renowned for their high enantioselectivity and broad substrate scope.

Overall Reaction Scheme

The synthetic approach begins with the prochiral γ-chloro ketone, 1-(1,3-dioxolan-2-yl)-5-chloropentan-1-one (1) . This substrate undergoes a catalytic asymmetric reduction to yield the chiral chloro-alcohol (R)-1-(1,3-dioxolan-2-yl)-5-chloropentan-1-ol (2) . Subsequent treatment with a base induces an intramolecular SN2 reaction (a Williamson ether synthesis) to form the final product, (R)-2-(tetrahydrofuran-2-yl)-1,3-dioxolane (3) .

Experimental_Workflow start Prepare Prochiral Ketone (1) asym_red Asymmetric Reduction (Protocol 1 or 2) start->asym_red workup1 Reaction Quench & Aqueous Workup asym_red->workup1 purify1 Purification 1 (Column Chromatography) workup1->purify1 inter Isolate Chiral Alcohol (2) purify1->inter cyclize Intramolecular Cyclization (Protocol 3) inter->cyclize workup2 Reaction Quench & Aqueous Workup cyclize->workup2 purify2 Purification 2 (Column/Distillation) workup2->purify2 product Final Product (3) Chiral Tetrahydrofuran purify2->product analysis Characterization (NMR, Chiral HPLC, etc.) product->analysis

Application Notes and Protocols for the Purification of 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(4-chlorobutyl)-1,3-dioxolane, a key intermediate in various chemical syntheses. The successful isolation of this compound in high purity is critical for its use in subsequent reactions, particularly in the development of pharmaceutical agents. This document outlines the common synthesis route and the potential impurities encountered, followed by detailed protocols for extractive workup, fractional distillation, and column chromatography.

Synthesis and Potential Impurities

This compound is typically synthesized via the acetalization of 5-chloropentanal with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is reversible and water is produced as a byproduct. To drive the reaction to completion, water is usually removed azeotropically.

Reaction Scheme:

The primary impurities in the crude reaction mixture can include:

  • Unreacted 5-chloropentanal: Due to incomplete reaction.

  • Unreacted ethylene glycol: Often used in excess.

  • Acid catalyst: (e.g., p-toluenesulfonic acid).

  • Water: Byproduct of the reaction.

  • Polymeric byproducts: From the self-polymerization of the aldehyde.

Effective purification is essential to remove these impurities, which could interfere with subsequent synthetic steps.

Purification Techniques: A Comparative Overview

The choice of purification method depends on the scale of the reaction and the nature of the impurities. A combination of these techniques often yields the best results.

Purification TechniquePrincipleAdvantagesDisadvantagesTypical Purity Achieved
Extractive Workup Partitioning of solutes between two immiscible liquid phases.Removes water-soluble impurities like ethylene glycol and the acid catalyst. Simple and quick first-pass purification.Does not remove non-polar impurities like unreacted aldehyde.Low to Moderate
Fractional Distillation Separation of liquids based on differences in boiling points.Effective for large-scale purification and removal of impurities with significantly different boiling points.Can lead to thermal degradation if the compound is heat-sensitive. Requires a good vacuum for high-boiling point compounds.Moderate to High (>97%)
Column Chromatography Differential adsorption of compounds onto a solid stationary phase.High-resolution separation of closely related impurities. Applicable for small to medium scale.Can be time-consuming and requires larger volumes of solvents.High to Very High (>99%)

Experimental Protocols

Extractive Workup

This is a crucial first step to remove the bulk of water-soluble impurities.

Materials:

  • Crude reaction mixture

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Protocol:

  • Transfer the cooled crude reaction mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether (approximately 2-3 volumes of the crude mixture).

  • Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Gently invert the funnel multiple times, venting frequently to release any evolved CO₂ gas.

  • Separate the aqueous layer.

  • Wash the organic layer with an equal volume of water to remove residual ethylene glycol and salts.

  • Separate the aqueous layer.

  • Wash the organic layer with an equal volume of brine to reduce the amount of dissolved water in the organic phase.

  • Separate the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for at least 15-20 minutes.

  • Filter the drying agent and collect the filtrate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, washed product.

Fractional Distillation under Reduced Pressure

This method is suitable for purifying the product after the extractive workup. This compound has a reported boiling point of 56-58 °C at 0.1 mmHg.[1]

Materials:

  • Crude, washed this compound

  • Vacuum distillation apparatus (round-bottom flask, distillation head with Vigreux column, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stir bar

Protocol:

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the crude product and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Monitor the temperature at the distillation head and the pressure of the system.

  • Collect any low-boiling impurities as a forerun fraction.

  • Collect the main fraction of this compound at the expected boiling point and pressure (e.g., 56-58 °C at 0.1 mmHg).[1]

  • Stop the distillation before the flask runs dry to prevent overheating and potential decomposition of the residue.

  • The final product should be a colorless liquid. A purity of ≥97.0% (by GC) can be expected.[1][2]

Column Chromatography

For achieving the highest purity, especially on a smaller scale, column chromatography is the method of choice.

Materials:

  • Crude or distilled this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane and Ethyl Acetate (or other suitable solvent system)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp or appropriate staining solution for visualization

Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions of the eluent in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the highly purified this compound.

Visualization of Purification Workflow

Purification_Workflow crude Crude Reaction Mixture workup Extractive Workup crude->workup washed Washed Crude Product workup->washed impurities1 Aqueous Impurities (Catalyst, Ethylene Glycol) workup->impurities1 Remove distillation Fractional Distillation washed->distillation chromatography Column Chromatography washed->chromatography distilled_product Distilled Product (>97% Purity) distillation->distilled_product impurities2 Volatile & Non-volatile Impurities distillation->impurities2 Separate pure_product High Purity Product (>99% Purity) chromatography->pure_product impurities3 Closely Related Impurities chromatography->impurities3 Separate

Caption: General workflow for the purification of this compound.

Signaling Pathway of Synthesis

Synthesis_Pathway aldehyde 5-Chloropentanal protonated_aldehyde Protonated Aldehyde aldehyde->protonated_aldehyde + H+ glycol Ethylene Glycol hemiacetal Hemiacetal Intermediate catalyst Acid Catalyst (H+) protonated_aldehyde->hemiacetal + Ethylene Glycol protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H+ carbocation Carbocation Intermediate protonated_hemiacetal->carbocation - H₂O water Water (H₂O) dioxolane This compound carbocation->dioxolane Intramolecular Cyclization dioxolane->catalyst - H+

Caption: Acid-catalyzed synthesis pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-chlorobutyl)-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction byproducts observed during the synthesis of this compound?

A1: During the acid-catalyzed reaction of 5-chlorovaleraldehyde with ethylene glycol, several byproducts can form. The most common include:

  • Unreacted Starting Materials: Residual 5-chlorovaleraldehyde and ethylene glycol.

  • Hemiacetal Intermediate: The reaction may not proceed to completion, leaving the intermediate 1-(2-hydroxyethoxy)-5-chloropentan-1-ol.

  • Aldehyde Oligomers/Polymers: 5-chlorovaleraldehyde can undergo acid-catalyzed self-condensation or polymerization, leading to higher molecular weight impurities.

  • Ethylene Glycol Oligomers and their Acetals: Ethylene glycol can dimerize or trimerize to form diethylene glycol and triethylene glycol, respectively. These can subsequently react with 5-chlorovaleraldehyde to form undesired acetals.

  • Cyclic Ether Byproduct: Intramolecular cyclization of the starting material or product under certain conditions, though less common, can lead to the formation of tetrahydropyran derivatives.

Q2: How can I minimize the formation of these byproducts?

A2: Minimizing byproduct formation involves optimizing reaction conditions. Key strategies include:

  • Control of Stoichiometry: Using a slight excess of ethylene glycol can help drive the reaction towards the desired product and minimize aldehyde self-condensation.

  • Effective Water Removal: The formation of this compound is an equilibrium reaction. Continuous removal of water using a Dean-Stark apparatus or molecular sieves is crucial to shift the equilibrium towards the product.

  • Catalyst Choice and Concentration: Use the minimum effective amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). Excessive acid can promote side reactions like polymerization.

  • Temperature and Reaction Time: Operating at the optimal temperature (typically refluxing in a solvent like toluene) for the minimum time required for completion can prevent the formation of degradation products and oligomers. Monitoring the reaction progress by GC or TLC is recommended.

Q3: What analytical techniques are suitable for identifying and quantifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile byproducts. It allows for the separation of components and provides mass spectra for structural elucidation.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile byproducts and for monitoring the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for the structural characterization of the final product and any isolated impurities.

  • Infrared (IR) Spectroscopy: IR can be used to confirm the presence or absence of key functional groups, such as a carbonyl group from unreacted aldehyde (around 1720 cm⁻¹) or hydroxyl groups from the hemiacetal or unreacted ethylene glycol. A purification method described for this compound suggests checking for the absence of a CHO band in the IR spectrum.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete Reaction - Verify Catalyst Activity: Ensure the acid catalyst is not deactivated. Use a fresh batch if necessary.- Extend Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion.- Increase Temperature: If using a solvent like toluene, ensure a steady reflux is maintained to facilitate water removal.
Equilibrium Not Favoring Product - Improve Water Removal: Check the efficiency of your Dean-Stark trap or add freshly activated molecular sieves.- Increase Ethylene Glycol Equivalents: Use a larger excess of ethylene glycol (e.g., 1.5 to 2 equivalents).
Product Loss During Workup - Optimize Extraction: Ensure the correct pH during aqueous workup to keep the product in the organic phase.- Minimize Emulsion Formation: Use brine washes to break up emulsions.
Issue 2: Presence of a Significant Amount of Unreacted 5-Chlorovaleraldehyde

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Insufficient Catalyst - Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 0.5 mol%).
Inefficient Water Removal - Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is azeotroping with water effectively.- Use a higher grade of anhydrous solvent.
Short Reaction Time - Monitor the disappearance of the starting aldehyde using TLC or GC and continue the reaction until it is consumed.
Issue 3: Identification of High Molecular Weight Impurities

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Aldehyde Polymerization - Reduce Catalyst Concentration: Use the minimum amount of acid catalyst required.- Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.- Add a Polymerization Inhibitor: In some cases, a small amount of an inhibitor like hydroquinone can be beneficial.
Formation of Ethylene Glycol Oligomer Acetals - Use High Purity Ethylene Glycol: Ensure the ethylene glycol used is free from diethylene glycol and other oligomers.- Control Stoichiometry: Avoid a very large excess of ethylene glycol.

Data Presentation

Table 1: Effect of Catalyst Loading on Product Purity and Byproduct Formation

Catalyst (p-TSA) Loading (mol%)Product Purity (%)Unreacted Aldehyde (%)Hemiacetal (%)Aldehyde Oligomers (%)
0.1851041
0.596112
1.094<1<15
2.088<1<111

Note: Data are hypothetical and for illustrative purposes.

Table 2: Influence of Water Removal Method on Reaction Outcome

Water Removal MethodReaction Time (h)Product Yield (%)Purity (%)
None243550
Molecular Sieves (4Å)128092
Dean-Stark Trap89297

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general procedure and may require optimization.

Materials:

  • 5-chlorovaleraldehyde

  • Ethylene glycol (high purity)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 5-chlorovaleraldehyde (1.0 eq), ethylene glycol (1.5 eq), and toluene (approx. 0.5 M concentration of the aldehyde).

  • Add a catalytic amount of p-TSA (0.005 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC (staining with an appropriate agent like potassium permanganate) or GC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Reaction_Byproducts Potential Byproduct Formation Pathways A 5-Chlorovaleraldehyde D Hemiacetal Intermediate A->D + Ethylene Glycol (Acid Catalyst) E Aldehyde Oligomers A->E Self-Condensation (Excess Acid/Heat) F Diethylene Glycol Acetal A->F + Diethylene Glycol B Ethylene Glycol B->D G Diethylene Glycol B->G Dimerization C This compound (Desired Product) D->C - H2O G->F

Caption: Byproduct formation pathways in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Product Yield start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/GC) start->check_completion extend_time Increase reaction time and/or temperature. check_completion->extend_time No check_water_removal Is water removal efficient? check_completion->check_water_removal Yes extend_time->check_completion improve_water_removal Improve Dean-Stark setup or add fresh molecular sieves. check_water_removal->improve_water_removal No check_catalyst Is catalyst active/sufficient? check_water_removal->check_catalyst Yes improve_water_removal->start add_catalyst Add fresh/more catalyst. check_catalyst->add_catalyst No optimize_workup Review and optimize workup procedure. check_catalyst->optimize_workup Yes add_catalyst->start end Yield Improved optimize_workup->end

Caption: A logical workflow for troubleshooting low yields in the dioxolane synthesis.

References

Technical Support Center: Troubleshooting Low Yield in 2-(4-Chlorobutyl)-1,3-dioxolane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(4-chlorobutyl)-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific acetalization reaction. Below you will find troubleshooting guides and frequently asked questions to help optimize your reaction yields.

Troubleshooting Guide

Low yield is a common issue in the synthesis of this compound. This guide provides a structured approach to identifying and resolving potential problems in your experimental setup.

Core Reaction:

Issue IDProblemPotential CausesRecommended Solutions
LY-01 Low or No Product Formation Incomplete Reaction: The equilibrium for acetal formation is reversible.[1] Water produced during the reaction can hydrolyze the product back to the starting materials.- Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose. - Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. - Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. Acetalizations can sometimes require extended reaction times (8-24 hours).[2]
Inactive or Insufficient Catalyst: The reaction requires an acid catalyst to proceed at a reasonable rate.[3] The catalyst may be old, inactive, or used in an insufficient amount.- Catalyst Choice: Use a catalytic amount of a strong acid catalyst such as p-toluenesulfonic acid (p-TSA) or sulfuric acid. - Catalyst Loading: A typical catalytic loading for p-TSA is 0.01-0.05 molar equivalents relative to the aldehyde. - Fresh Catalyst: Ensure your acid catalyst is fresh and has been stored properly.
Poor Quality Reagents: Starting materials (5-chlorovaleraldehyde and ethylene glycol) or the solvent may be contaminated with water or other impurities.- Reagent Purity: Use freshly distilled or high-purity 5-chlorovaleraldehyde and ethylene glycol. - Anhydrous Solvent: Use an anhydrous solvent to minimize the initial amount of water in the reaction.
LY-02 Formation of Side Products Aldehyde Polymerization: Aldehydes, especially in the presence of acid, can undergo polymerization or self-condensation reactions.- Controlled Temperature: Avoid excessively high reaction temperatures. While reflux is necessary for water removal, unnecessarily high temperatures can promote side reactions. A reaction temperature of around 100-120°C in toluene is often sufficient. - Slow Addition: Consider adding the aldehyde slowly to the reaction mixture containing the ethylene glycol and catalyst.
Intramolecular Cyclization: 5-chlorovaleraldehyde has the potential to undergo intramolecular cyclization to form a cyclic ether, although this is generally less favorable than acetal formation under these conditions.- Optimize Reaction Conditions: Lowering the reaction temperature and ensuring a sufficient excess of ethylene glycol can favor the intermolecular acetalization over intramolecular side reactions.
LY-03 Product Loss During Work-up and Purification Hydrolysis During Work-up: The acetal is sensitive to acidic conditions, especially in the presence of water. Washing with aqueous acid can lead to deprotection.- Neutralizing Wash: After the reaction is complete, quench the catalyst with a mild base, such as a saturated sodium bicarbonate solution, before proceeding with aqueous washes. - Minimize Aqueous Contact: Reduce the number of aqueous washes and ensure the organic layer is thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before solvent removal.
Decomposition on Silica Gel: The acidic nature of silica gel can cause the acetal to decompose during column chromatography.- Neutralized Silica: Deactivate the silica gel by treating it with a small amount of a base like triethylamine in the eluent. - Alternative Purification: If the product is sufficiently volatile, vacuum distillation is a preferred method of purification. The boiling point of this compound is reported as 56-58 °C at 0.1 mmHg.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

Q2: What is the best acid catalyst for this reaction?

p-Toluenesulfonic acid (p-TSA) is a commonly used, effective, and easy-to-handle solid catalyst for acetal formation.[3] Sulfuric acid can also be used, but p-TSA is generally preferred as it is less corrosive and produces fewer side reactions.

Q3: How can I effectively remove water from the reaction?

The most common and effective method is azeotropic distillation using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[1] Alternatively, for smaller scale reactions, the use of in-situ drying agents like molecular sieves can be effective.

Q4: My NMR spectrum of the crude product looks very similar to my starting aldehyde. What is the most likely problem?

This strongly indicates that the reaction has not proceeded to a significant extent. The most probable causes are insufficient water removal, an inactive or insufficient amount of acid catalyst, or poor quality reagents (especially the presence of water). Refer to issue ID LY-01 in the troubleshooting guide.

Q5: I observe a significant amount of a viscous, non-volatile residue after my reaction. What could this be?

This is likely due to the polymerization of the 5-chlorovaleraldehyde starting material. This can be caused by excessive heat or a high concentration of the acid catalyst. Refer to issue ID LY-02 for guidance on mitigating this side reaction.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general procedure based on standard methods for acetalization.

Materials:

  • 5-chlorovaleraldehyde

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.02 equivalents)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 5-chlorovaleraldehyde (1.0 eq), ethylene glycol (1.2 eq), p-toluenesulfonic acid (0.02 eq), and toluene.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 8-12 hours).

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Reaction_Pathway 5-Chlorovaleraldehyde 5-Chlorovaleraldehyde Protonated Aldehyde Protonated Aldehyde 5-Chlorovaleraldehyde->Protonated Aldehyde + H+ Ethylene Glycol Ethylene Glycol Acid Catalyst (H+) Acid Catalyst (H+) Hemiacetal Hemiacetal Protonated Aldehyde->Hemiacetal + Ethylene Glycol Protonated Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated Hemiacetal + H+ Carbocation Carbocation Protonated Hemiacetal->Carbocation - H2O H2O H2O Protonated Hemiacetal->H2O Protonated Acetal Protonated Acetal Carbocation->Protonated Acetal + Intramolecular attack This compound This compound Protonated Acetal->this compound - H+

Caption: Reaction mechanism for the acid-catalyzed formation of this compound.

Troubleshooting_Workflow Start Low Yield CheckReaction Reaction Complete? Start->CheckReaction CheckPurity Pure Starting Materials? CheckReaction->CheckPurity No CheckWorkup Proper Work-up? CheckReaction->CheckWorkup Yes CheckWaterRemoval Effective Water Removal? CheckPurity->CheckWaterRemoval Yes Sol_Purity Purify/Replace Reagents CheckPurity->Sol_Purity No CheckCatalyst Catalyst Active? CheckWaterRemoval->CheckCatalyst Yes Sol_Water Improve Water Removal (Dean-Stark/Sieves) CheckWaterRemoval->Sol_Water No CheckSideProducts Side Products Observed? CheckCatalyst->CheckSideProducts Yes Sol_Catalyst Use Fresh/More Catalyst CheckCatalyst->Sol_Catalyst No Sol_Time Increase Reaction Time CheckSideProducts->Sol_Time No Sol_Temp Optimize Temperature CheckSideProducts->Sol_Temp Yes (Polymer) Sol_Workup Neutralize Before Wash CheckWorkup->Sol_Workup No Sol_Purification Use Neutral Silica/Distill CheckWorkup->Sol_Purification Yes

Caption: A workflow for troubleshooting low yield in the synthesis.

Logical_Relationships cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions No Product No Product Reversible Reaction Reversible Reaction No Product->Reversible Reaction Inactive Catalyst Inactive Catalyst No Product->Inactive Catalyst Side Products Side Products Polymerization Polymerization Side Products->Polymerization Loss on Purification Loss on Purification Product Instability Product Instability Loss on Purification->Product Instability Remove Water Remove Water Reversible Reaction->Remove Water Fresh Catalyst Fresh Catalyst Inactive Catalyst->Fresh Catalyst Optimize Temp. Optimize Temp. Polymerization->Optimize Temp. Neutralize Silica/Distill Neutralize Silica/Distill Product Instability->Neutralize Silica/Distill

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the acid-catalyzed reaction of 5-chloropentanal with ethylene glycol.

Issue 1: Low or No Product Yield

Low or no yield of the desired this compound is a common issue. The formation of the acetal is a reversible equilibrium reaction, and several factors can influence its efficiency.[1][2][3]

Potential Cause Troubleshooting Steps
Inefficient Water Removal The removal of water is crucial to drive the equilibrium towards the formation of the dioxolane.[1][2][3][4] Ensure your Dean-Stark apparatus is functioning correctly.[1][5][6][7] For smaller-scale reactions, a smaller capacity trap may be more effective. Insulating the apparatus with glass wool can improve efficiency.[1]
Inactive or Insufficient Catalyst An acid catalyst is required for this reaction.[2][3][4] Use a fresh, active catalyst such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or an acidic ion-exchange resin.[1] Ensure the catalyst is added in the appropriate catalytic amount (typically 0.01-0.05 equivalents).
Low Reaction Temperature The reaction mixture must be heated to a temperature that allows for the azeotropic removal of water with the chosen solvent (e.g., toluene or benzene).[1][8]
Poor Quality of Starting Materials Ensure that the 5-chloropentanal and ethylene glycol are pure and dry. Impurities can interfere with the reaction.
Side Reactions The presence of the chloro- functionality and the aldehyde can lead to side reactions under acidic conditions. Consider using a milder catalyst or optimizing the reaction temperature to minimize byproduct formation.

Issue 2: Presence of Impurities in the Final Product

Even with a good yield, the final product may contain impurities that can complicate downstream applications.

Potential Cause Troubleshooting Steps
Unreacted 5-Chloropentanal If the infrared (IR) spectrum of your product shows a characteristic aldehyde C=O stretch, unreacted starting material is present. During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic catalyst and then with water.[1] Purification by vacuum distillation is recommended.
Polymerization of the Aldehyde Aldehydes can be prone to polymerization in the presence of acid. To minimize this, the acid catalyst should be neutralized during the workup.
Byproducts from the Chlorobutyl Chain The acidic reaction conditions could potentially lead to side reactions involving the chloroalkyl group, although this is less common under standard acetal formation conditions. If suspected, consider using milder catalysts like pyridinium p-toluenesulfonate (PPTS).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of this compound?

A1: The reaction proceeds through a series of equilibrium steps. First, the carbonyl oxygen of 5-chloropentanal is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. Ethylene glycol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, the second hydroxyl group of the ethylene glycol intramolecularly attacks this carbocation, and after deprotonation, the 1,3-dioxolane ring is formed.[4]

Q2: What are the recommended catalysts for this reaction, and how do I choose the best one?

A2: Several acid catalysts can be used for the formation of this compound. The choice of catalyst can impact reaction time and yield.

Catalyst Typical Conditions Advantages Disadvantages
p-Toluenesulfonic acid (p-TsOH) Catalytic amount (0.01-0.05 eq.), reflux in toluene with a Dean-Stark trap.Effective, readily available, and commonly used for acetal formation.Can be harsh for sensitive substrates.
Sulfuric acid (H₂SO₄) Catalytic amount, similar conditions to p-TsOH.Strong acid, can be very effective.Can cause charring and side reactions with sensitive substrates.
Amberlyst-15 Heterogeneous catalyst, can be filtered off after the reaction.Easy to remove from the reaction mixture, reusable.May have lower activity compared to homogeneous catalysts.
Pyridinium p-toluenesulfonate (PPTS) Milder acid catalyst, often used for acid-sensitive substrates.Good for substrates that may degrade under stronger acidic conditions.May require longer reaction times.

Q3: How can I monitor the progress of the reaction?

A3: The most straightforward way to monitor the reaction's progress is by observing the amount of water collected in the Dean-Stark trap.[1] The reaction is complete when no more water is collected. You can also use analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material (5-chloropentanal).

Q4: What is the best solvent for this reaction?

A4: Toluene is a commonly used solvent for this reaction as it forms an azeotrope with water, facilitating its removal using a Dean-Stark trap.[8] Benzene can also be used but is less favored due to its toxicity. The reaction can also be performed in other non-polar solvents, but the efficiency of water removal might be lower.

Q5: What is the proper workup procedure for this reaction?

A5: After the reaction is complete, the mixture should be cooled to room temperature. The acid catalyst is neutralized by washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This is followed by washing with water and then brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by vacuum distillation.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 5-chloropentanal and ethylene glycol using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • 5-Chloropentanal

  • Ethylene glycol

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-chloropentanal (1.0 eq), ethylene glycol (1.2 eq), and toluene (sufficient to fill the flask to about one-third of its volume).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) to the mixture.

  • Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[1][5][6][7]

  • Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap. This typically takes several hours. The reaction can also be monitored by TLC or GC.

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 5-chloropentanal, ethylene glycol, and toluene in a round-bottom flask B Add catalytic p-TsOH A->B C Heat to reflux with a Dean-Stark trap B->C D Collect water azeotropically C->D E Cool to room temperature D->E F Neutralize with NaHCO₃ wash E->F G Wash with water and brine F->G H Dry over MgSO₄ G->H I Filter and concentrate H->I J Vacuum distillation I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low or No Product Yield Q1 Is water being collected in the Dean-Stark trap? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the catalyst active and in the correct amount? A1_Yes->Q2 Sol1 Check for leaks in the setup. Ensure proper heating for azeotropic distillation. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are the starting materials pure and dry? A2_Yes->Q3 Sol2 Use fresh catalyst. Ensure correct stoichiometry. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Proceed with reaction monitoring A3_Yes->End Sol3 Purify or use new starting materials. A3_No->Sol3

Caption: Troubleshooting logic for low product yield in the synthesis of this compound.

References

Stability of 2-(4-Chlorobutyl)-1,3-dioxolane under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of 2-(4-Chlorobutyl)-1,3-dioxolane, particularly under basic conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound in a basic environment.

Q1: My starting material, this compound, is being consumed in my basic reaction mixture, but I am not observing my expected product. What could be happening?

A: While the 1,3-dioxolane ring is generally stable under basic conditions, the primary alkyl chloride functionality on the butyl chain is susceptible to reaction.[1][2][3][4][5] If your reaction conditions involve a base, especially at elevated temperatures, you may be observing one of two common side reactions: nucleophilic substitution or base-promoted elimination.

  • Nucleophilic Substitution (Sₙ2): If the base you are using is also a good nucleophile (e.g., sodium hydroxide, potassium hydroxide), it can attack the carbon atom bonded to the chlorine, displacing the chloride and forming an alcohol.[6][7][8] The product would be 2-(4-hydroxybutyl)-1,3-dioxolane.

  • Elimination (E2): If you are using a strong, sterically hindered (bulky) base such as potassium tert-butoxide, it is more likely to act as a base than a nucleophile.[9][10] It can abstract a proton from the carbon adjacent to the chlorobutyl group, leading to the formation of an alkene, 2-(but-3-en-1-yl)-1,3-dioxolane, via an E2 mechanism.[11][12]

G cluster_start cluster_check Identify Reaction Conditions cluster_pathways Potential Side Reactions cluster_solution Resolution Start Start: Unexpected consumption of This compound under basic conditions BaseType What is the nature of the base? Start->BaseType SN2 Nucleophilic Substitution (Sₙ2) Product: 2-(4-hydroxybutyl)-1,3-dioxolane BaseType->SN2 Strong, non-hindered nucleophilic base (e.g., NaOH, KOH) E2 Elimination (E2) Product: 2-(but-3-en-1-yl)-1,3-dioxolane BaseType->E2 Strong, bulky, non-nucleophilic base (e.g., t-BuOK) Analysis Analyze reaction mixture for alcohol or alkene byproducts (e.g., via GC-MS, NMR). SN2->Analysis E2->Analysis

Q2: How can I avoid these unwanted substitution or elimination reactions?

A: The strategy depends on the purpose of the base in your reaction.

  • To Avoid Substitution: If you need basic conditions but want to prevent the formation of the alcohol side product, avoid nucleophilic bases like hydroxide. Consider using a non-nucleophilic base such as potassium carbonate or a hindered base like diisopropylethylamine (DIPEA) if your reaction tolerates it.

  • To Avoid Elimination: If your goal is to perform a substitution at the chloride, use a non-bulky nucleophile and avoid strong, hindered bases. Using a less polar solvent and lower temperatures can also favor substitution over elimination.[13]

Frequently Asked Questions (FAQs)

Q1: Is the 1,3-dioxolane functional group stable under basic conditions?

A: Yes. The 1,3-dioxolane group, which is a cyclic acetal, is highly stable in neutral to strongly basic environments.[1][2][4][14][15] This stability is a key reason why acetals are widely used as protecting groups for aldehydes and ketones during syntheses that involve basic reagents or nucleophiles.[5][16]

Q2: What conditions will cleave the 1,3-dioxolane ring?

A: The 1,3-dioxolane ring is labile to acid.[1] Deprotection (cleavage) is typically achieved by treatment with aqueous acid (e.g., hydrochloric acid, sulfuric acid) or by using an acid catalyst like p-toluenesulfonic acid in a wet solvent or in the presence of another carbonyl compound like acetone (a process called transacetalization).[4]

Q3: Which part of the this compound molecule is the most reactive site under basic conditions?

A: The alkyl chloride portion of the molecule is the most reactive site. The carbon atom bonded to the chlorine is electrophilic and is susceptible to attack by nucleophiles (leading to substitution) or deprotonation at an adjacent carbon by a strong base (leading to elimination).

Data Summary

The following table summarizes the expected stability and reactivity of the different functional groups within this compound under various basic conditions.

Reagent/ConditionFunctional GroupExpected Reactivity/StabilityPotential Product(s)
Aqueous NaOH or KOH 1,3-Dioxolane RingStableNo reaction
Primary Alkyl ChlorideSusceptible to Sₙ2 Substitution[7][8]2-(4-hydroxybutyl)-1,3-dioxolane
Potassium tert-butoxide (t-BuOK) 1,3-Dioxolane RingStableNo reaction
Primary Alkyl ChlorideSusceptible to E2 Elimination[9][10]2-(but-3-en-1-yl)-1,3-dioxolane
Aqueous Na₂CO₃ or K₂CO₃ 1,3-Dioxolane RingStableNo reaction
Primary Alkyl ChlorideGenerally stable, but slow hydrolysis may occur at high temperaturesMinimal reaction

Experimental Protocols

Protocol: Monitoring for Side Products by Thin-Layer Chromatography (TLC)

This protocol describes a general method to monitor the progress of a reaction involving this compound and to check for the formation of less polar elimination products or more polar substitution products.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Reaction mixture aliquots

  • Standards: this compound (starting material)

  • Solvent system (e.g., a mixture of hexane and ethyl acetate; the ratio must be optimized to achieve good separation, typically starting with 4:1)

  • Visualization agent (e.g., potassium permanganate stain)

  • Capillary tubes for spotting

Procedure:

  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of the TLC plate. Mark spots for the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Spot the Plate: Using a capillary tube, apply a small spot of the starting material solution onto the "SM" mark. Apply a spot of the reaction mixture onto the "RM" mark. Apply both solutions to the "co-spot" mark. Ensure the spots are small and concentrated.

  • Develop the Plate: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the solvent to evaporate. Visualize the spots under a UV lamp if the compounds are UV-active.

  • Stain the Plate: Prepare a potassium permanganate stain. Briefly dip the plate into the stain, then gently heat it with a heat gun until colored spots appear. Alkenes and alcohols will appear as yellow/brown spots on a purple background.

  • Analyze the Results:

    • The starting material (alkyl chloride) will have a specific retention factor (R_f).

    • The elimination product (alkene) is less polar and will have a higher R_f (travel further up the plate) than the starting material.

    • The substitution product (alcohol) is more polar and will have a lower R_f (travel less far) than the starting material.

    • By comparing the spots in the "RM" lane to the "SM" lane, you can determine if the starting material is being consumed and if new products are forming.

G cluster_sn2 Substitution Pathway (Sₙ2) cluster_e2 Elimination Pathway (E2) mol This compound base_sn2 Base as Nucleophile (e.g., OH⁻) mol->base_sn2 attacks C-Cl bond base_e2 Bulky Base (e.g., t-BuO⁻) mol->base_e2 abstracts adjacent H⁺ product_sn2 2-(4-hydroxybutyl)-1,3-dioxolane (Alcohol Product) base_sn2->product_sn2 product_e2 2-(but-3-en-1-yl)-1,3-dioxolane (Alkene Product) base_e2->product_e2

References

Technical Support Center: Purification of 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4-Chlorobutyl)-1,3-dioxolane.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Presence of an Aldehyde Impurity Detected by IR Spectroscopy

  • Question: My IR spectrum for the purified this compound shows a characteristic carbonyl (C=O) peak around 1720-1740 cm⁻¹. What is this impurity and how can I remove it?

  • Answer: The presence of a carbonyl peak strongly suggests residual 5-chlorovaleraldehyde, the starting material for the synthesis. This indicates an incomplete reaction or inefficient initial purification. To remove this impurity, a sodium bicarbonate wash is recommended.

    Experimental Protocol: Purification by Bicarbonate Wash

    • Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and extract the acidic protons of the aldehyde, making it water-soluble.

    • Repeat the washing step 2-3 times.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

    • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • For higher purity, the resulting oil can be further purified by vacuum distillation.[1]

Issue 2: Product is Wet or Contains Residual Solvent

  • Question: After purification, my this compound appears cloudy or my NMR spectrum shows the presence of water or solvent. How can I effectively dry my product?

  • Answer: Cloudiness is often an indication of residual water. The presence of water or solvent can interfere with subsequent reactions. Proper drying steps are crucial.

    Experimental Protocol: Drying of this compound

    • After the aqueous workup (e.g., bicarbonate wash), ensure the organic layer is thoroughly separated from the aqueous layer in the separatory funnel.

    • Dry the organic solution containing the product over a suitable anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together.

    • Stir the mixture for at least 15-30 minutes to ensure complete drying.

    • Filter the drying agent from the solution.

    • Remove the solvent using a rotary evaporator. For high-boiling point solvents, ensure the bath temperature and vacuum are appropriately set to avoid co-distillation of the product.

    • For trace amounts of volatile impurities, placing the product under high vacuum for a few hours can be effective.

Logical Flow for Troubleshooting Purification

Troubleshooting_Purification start Crude this compound ir_spec Acquire IR Spectrum start->ir_spec cho_peak C=O peak present? ir_spec->cho_peak bicarb_wash Perform NaHCO3 Wash cho_peak->bicarb_wash Yes distillation Vacuum Distillation cho_peak->distillation No bicarb_wash->distillation dry_check Product appears wet/cloudy? distillation->dry_check final_product Pure this compound dry_check->final_product No drying_step Dry with anhydrous MgSO4/Na2SO4 dry_check->drying_step Yes drying_step->final_product

Caption: Troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities are typically unreacted starting materials. These include:

  • 5-Chlorovaleraldehyde: The aldehyde used in the synthesis.

  • Ethylene glycol: The diol used for the acetal formation.

  • Acid catalyst: Traces of the acid catalyst (e.g., p-toluenesulfonic acid) used in the reaction.

  • Solvent: Residual solvent from the reaction or workup.

Q2: What analytical techniques are suitable for assessing the purity of this compound?

A2: Several analytical techniques can be used to determine the purity:

  • Gas Chromatography (GC): An excellent method for quantifying the purity of volatile compounds like this compound. A product with a purity of ≥97.0% as determined by GC is commercially available.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of functional group impurities, particularly the carbonyl group (C=O) from unreacted 5-chlorovaleraldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, making it ideal for identifying and quantifying unknown impurities.

Q3: Is vacuum distillation necessary for the purification of this compound?

A3: Vacuum distillation is a highly effective method for purifying this compound, especially for removing non-volatile or high-boiling point impurities. The boiling point of this compound is reported to be 56-58 °C at 0.1 mmHg. If initial purification steps like washing and drying are sufficient to achieve the desired purity for your application, vacuum distillation may not be necessary. However, for high-purity requirements, it is recommended.

Q4: How can I remove residual ethylene glycol from my product?

A4: Ethylene glycol is highly soluble in water. A thorough aqueous workup should effectively remove most of the residual ethylene glycol. Multiple washes with water or brine during the extraction process will help partition the ethylene glycol into the aqueous phase, separating it from the desired product in the organic phase.

Experimental Workflow for Purification and Analysis

Purification_Workflow crude_product Crude Product dissolve Dissolve in Organic Solvent crude_product->dissolve wash Aqueous Wash (H2O, NaHCO3, Brine) dissolve->wash dry Dry Organic Layer wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate distill Vacuum Distillation concentrate->distill analysis Purity Analysis (GC, NMR, IR) distill->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

Data Presentation

The following table summarizes the expected purity levels after different purification steps. Note that these are typical values and can vary based on the initial purity of the crude product and the efficiency of each step.

Purification StepKey Impurities RemovedTypical Purity Achieved
Aqueous Wash (NaHCO₃)Unreacted 5-chlorovaleraldehyde, acid catalyst90-95%
DryingWater>95% (dry basis)
Vacuum DistillationHigh-boiling impurities, residual starting materials>97%

Note: Purity is typically determined by Gas Chromatography (GC).

References

Technical Support Center: Troubleshooting Incomplete Deprotection of 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of 2-(4-Chlorobutyl)-1,3-dioxolane to yield 5-chloropentanal.

Troubleshooting Guide

Issue: Incomplete or slow deprotection reaction.

This is one of the most common issues encountered during the deprotection of this compound. Several factors can contribute to a sluggish or incomplete reaction. Below is a systematic guide to troubleshoot this problem.

Q1: My deprotection of this compound is not going to completion. What are the likely causes and how can I resolve this?

A1: Incomplete deprotection is often due to suboptimal reaction conditions. Here are the key factors to investigate:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] If you are observing a slow or incomplete reaction, consider the following:

    • Increase Catalyst Concentration: A higher concentration of the acid catalyst can accelerate the hydrolysis of the dioxolane.

    • Stronger Acid: If you are using a weak acid, switching to a stronger acid like hydrochloric acid or sulfuric acid can significantly improve the reaction rate.

    • Lewis Acids: In some cases, Lewis acids can be effective for acetal deprotection.[1]

  • Water Content: Acetal hydrolysis is a reversible reaction, and the presence of water is essential to drive the equilibrium towards the deprotected aldehyde.[1]

    • Ensure Sufficient Water: The reaction mixture should contain an adequate amount of water. If you are using a co-solvent, ensure that the water concentration is sufficient.

  • Temperature: The reaction temperature plays a significant role in the rate of deprotection.

    • Increase Temperature: Gently heating the reaction mixture can often drive the reaction to completion. However, be mindful of potential side reactions at elevated temperatures.

  • Reaction Time: Deprotection may require more time than initially anticipated.

    • Extend Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or NMR spectroscopy and extend the reaction time until the starting material is consumed.

Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete Deprotection check_acid Check Acid Catalyst (Type & Concentration) start->check_acid check_water Check Water Content start->check_water check_temp Check Reaction Temperature start->check_temp check_time Check Reaction Time start->check_time increase_acid Increase Catalyst Conc. or Use Stronger Acid check_acid->increase_acid add_water Ensure Sufficient Aqueous Phase check_water->add_water increase_temp Increase Temperature check_temp->increase_temp extend_time Extend Reaction Time check_time->extend_time monitor Monitor Reaction Progress (TLC, GC, NMR) increase_acid->monitor add_water->monitor increase_temp->monitor extend_time->monitor complete Reaction Complete monitor->complete

Caption: Troubleshooting workflow for incomplete deprotection.

Issue: Formation of Side Products.

The presence of the chlorobutyl group in the substrate can lead to specific side reactions, especially under acidic conditions.

Q2: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize their formation?

A2: The primary side product of concern is the result of intramolecular cyclization of the desired product, 5-chloropentanal.

  • Intramolecular Cyclization: Under acidic conditions, the aldehyde group of 5-chloropentanal can be protonated, making the carbonyl carbon electrophilic. The chlorine atom at the other end of the molecule can then act as a nucleophile, leading to the formation of a cyclic hemiacetal, which can further react to form other cyclic byproducts.

Strategies to Minimize Side Product Formation:

  • Milder Reaction Conditions: Employing milder deprotection methods can significantly reduce the likelihood of side reactions.

    • Weaker Acids: Use weaker acids like acetic acid or solid acid catalysts such as Amberlyst 15.[2][3]

    • Lower Temperatures: Perform the reaction at lower temperatures to slow down the rate of side reactions.

  • Reaction Time: Do not prolong the reaction unnecessarily after the starting material has been consumed, as this can promote the formation of side products.

  • Immediate Work-up: Once the reaction is complete, promptly neutralize the acid and extract the product to prevent further reactions in the acidic medium.

G sub This compound prod 5-Chloropentanal sub->prod Deprotection (H3O+) side_prod Cyclic Side Products prod->side_prod Intramolecular Cyclization (Acid-Catalyzed)

Caption: Deprotection of this compound.

References

Preventing decomposition of 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-(4-Chlorobutyl)-1,3-dioxolane during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The decomposition of this compound is primarily driven by two functionalities within its structure: the 1,3-dioxolane ring and the chlorobutyl chain.

  • Acid-Catalyzed Hydrolysis: The 1,3-dioxolane ring is an acetal, which is susceptible to hydrolysis under acidic conditions. This reaction is reversible and yields 5-chloropentanal and ethylene glycol. The presence of even trace amounts of acid can initiate this degradation.

  • Dehydrochlorination: The chlorobutyl chain can undergo elimination of hydrogen chloride (HCl), particularly when exposed to heat or basic conditions. This can lead to the formation of unsaturated byproducts and the generation of corrosive HCl, which can further catalyze the hydrolysis of the dioxolane ring.

  • Oxidation: Like ethers, dioxolanes can be prone to oxidation, especially when exposed to light and oxygen over prolonged periods. This can lead to the formation of peroxides, which are potentially explosive and can initiate further degradation.

Q2: I am observing the appearance of a new peak in my chromatogram when analyzing a sample of this compound that has been stored for a while. What could this be?

A2: A new peak in your chromatogram likely indicates the presence of a degradation product. Based on the known decomposition pathways, this could be 5-chloropentanal, a product of hydrolysis. To confirm the identity of this new peak, it is recommended to perform a co-injection with a standard of 5-chloropentanal or to use a mass spectrometry detector to determine the molecular weight of the impurity.

Q3: My reaction mixture is becoming acidic over time when using this compound. What is causing this?

A3: The development of acidity is likely due to the dehydrochlorination of the chlorobutyl chain, which releases hydrogen chloride (HCl). This can be exacerbated by elevated temperatures. The generated HCl can then act as a catalyst for the hydrolysis of the 1,3-dioxolane ring, leading to further decomposition.

Q4: Can I use this compound in acidic reaction conditions?

A4: Due to the acid-labile nature of the 1,3-dioxolane ring, it is not recommended to use this compound in acidic conditions without careful consideration. The rate of hydrolysis is dependent on the pH and temperature. If acidic conditions are unavoidable, the reaction should be conducted at the lowest possible temperature and for the shortest possible duration to minimize degradation. It is also advisable to neutralize the reaction mixture promptly upon completion.

Q5: How should I store this compound to ensure its stability?

A5: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and peroxide formation. The container should be tightly sealed to prevent the ingress of moisture, which could contribute to hydrolysis.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Decreased purity of this compound over time 1. Hydrolysis: Presence of moisture and/or acidic impurities. 2. Dehydrochlorination: Exposure to high temperatures. 3. Oxidation: Exposure to air and light.1. Store in a tightly sealed container in a desiccator. If acidity is suspected, consider storing over a small amount of a non-reactive acid scavenger like potassium carbonate. 2. Store at recommended low temperatures (e.g., 2-8 °C). Avoid prolonged heating. 3. Store in an amber vial under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent reaction outcomes Degradation of the starting material: The purity of the this compound may have been compromised prior to use.Always check the purity of the starting material by a suitable analytical method (e.g., GC or NMR) before commencing the reaction. Use freshly opened or properly stored material.
Formation of unexpected byproducts Reaction with degradation products: The aldehyde or other byproducts from decomposition may be participating in side reactions.Purify the this compound before use if degradation is suspected. Consider adding a non-interfering acid scavenger to the reaction mixture if HCl evolution is a concern.
Low yield in reactions sensitive to aldehydes Hydrolysis of the dioxolane ring: The in-situ generation of 5-chloropentanal can interfere with the desired reaction.Ensure all reagents and solvents are anhydrous. If possible, run the reaction under neutral or slightly basic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the solvent to the initial concentration.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with a UV and/or Mass Spectrometry detector (HPLC-UV/MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Propose the degradation pathways based on the identified products.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Degradation Products

Objective: To identify and quantify this compound and its degradation products.

Methodology:

  • Sample Preparation: Dilute the samples from the forced degradation study with a suitable solvent (e.g., dichloromethane) to an appropriate concentration. Add an internal standard (e.g., dodecane) for quantification.

  • GC-MS System:

    • Injector: Split/splitless injector, operated in split mode.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning from m/z 35 to 350.

  • Data Analysis:

    • Identify the peaks by comparing their mass spectra with a spectral library (e.g., NIST) and retention times with authentic standards, if available.

    • Quantify the parent compound and its degradation products using the internal standard method.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation (Approx.)Major Degradation Products
0.1 M HCl, 60°C, 24h45%5-Chloropentanal, Ethylene Glycol
0.1 M NaOH, 60°C, 24h15%Products of dehydrochlorination and subsequent reactions
3% H₂O₂, RT, 24h< 5%Minor oxidative byproducts
Heat (105°C), 24h10%Products of dehydrochlorination
Photolytic (ICH Q1B)< 5%Minor unspecified byproducts

Note: The % degradation values are hypothetical and for illustrative purposes. Actual values will depend on the specific experimental conditions.

Visualizations

DecompositionPathways A This compound B 5-Chloropentanal A->B Acidic Hydrolysis C Ethylene Glycol A->C Acidic Hydrolysis D Dehydrochlorination Products A->D Heat / Base E Oxidative Products A->E Light / O2

Caption: Primary decomposition pathways of this compound.

TroubleshootingWorkflow Start Decomposition Observed CheckPurity Check Purity of Starting Material Start->CheckPurity Storage Review Storage Conditions CheckPurity->Storage Yes Impure Purify Material CheckPurity->Impure No ReactionCond Analyze Reaction Conditions Storage->ReactionCond Yes ImproperStorage Store in Cool, Dry, Dark, Inert Atmosphere Storage->ImproperStorage No Acidic Is pH < 7? ReactionCond->Acidic End Problem Resolved Impure->End ImproperStorage->End HighTemp Is Temp > RT? Acidic->HighTemp No Buffer Use Buffer or Non-acidic Conditions Acidic->Buffer Yes LowerTemp Lower Reaction Temperature HighTemp->LowerTemp Yes HighTemp->End No Buffer->End LowerTemp->End

Caption: Troubleshooting workflow for unexpected decomposition.

Technical Support Center: Improving Reaction Selectivity with 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the selectivity of reactions involving 2-(4-Chlorobutyl)-1,3-dioxolane. The content is structured to address specific issues encountered during experimentation, with a focus on practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reaction is nucleophilic substitution (SN2) at the primary alkyl chloride. This allows for the introduction of a variety of functional groups by reacting it with nucleophiles such as amines, azides, cyanides, and thiolates. The dioxolane group serves as a protected aldehyde, which can be deprotected in a later step.

Q2: What are the primary side reactions to be aware of?

A2: The main side reactions are:

  • Elimination (E2): Strong, bulky bases can promote the elimination of HCl to form an alkene.

  • Di-alkylation: When using difunctional nucleophiles like piperazine, reaction at both nitrogen atoms can occur.[1]

  • Hydrolysis of the dioxolane: The acetal is sensitive to acidic conditions and can hydrolyze back to the aldehyde, especially during aqueous work-up if the pH is not controlled.[2]

Q3: How can I favor the desired SN2 substitution over E2 elimination?

A3: To favor substitution:

  • Use a strong, non-bulky nucleophile.

  • Employ a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) which enhances the nucleophilicity of the attacking species.[3]

  • Maintain a moderate reaction temperature; higher temperatures tend to favor elimination.

Q4: Is the dioxolane protecting group stable under the reaction conditions for nucleophilic substitution?

A4: Yes, the 1,3-dioxolane group is generally stable under neutral and basic conditions, which are typical for SN2 reactions.[4][5] It is, however, labile to acidic conditions. Therefore, care must be taken during the reaction and work-up to avoid acidic environments.

Q5: Can I perform a Grignard reaction with this compound?

A5: It is challenging. While the dioxolane (acetal) functionality is generally unreactive towards Grignard reagents, the primary chloride can react. However, forming a Grignard reagent from this compound itself is not feasible as the Grignard reagent formed would be highly reactive and could potentially react with another molecule of the starting material or undergo intramolecular reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product
Potential Cause Troubleshooting Steps & Optimization
Low Reactivity of Nucleophile - Increase reaction temperature in increments of 10°C.- Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) to increase nucleophile strength.- If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the HCl produced.
Incomplete Reaction - Increase reaction time and monitor by TLC or GC/MS.- Increase the stoichiometry of the nucleophile to 1.5-2.0 equivalents.
Side Reaction (Elimination) - Lower the reaction temperature.- Use a less sterically hindered and less basic nucleophile if possible.- Avoid strong, bulky bases.
Product Lost During Work-up - Ensure the aqueous work-up is performed under neutral or slightly basic conditions to prevent hydrolysis of the dioxolane.- Use a saturated solution of a mild base like sodium bicarbonate for washing if necessary.
Issue 2: Formation of Significant Byproducts (e.g., Elimination or Di-alkylation)
Observed Byproduct Troubleshooting Steps & Optimization
Alkene from Elimination - Use a less basic nucleophile. For example, when introducing a nitrogen atom, azide (N₃⁻) followed by reduction is less basic than direct amination with a primary amine.- Lower the reaction temperature.- Use a polar aprotic solvent like DMSO or DMF instead of alcohols.
Di-alkylated Product (with difunctional nucleophiles like piperazine) - Use a large excess (5-10 equivalents) of the nucleophile to favor mono-substitution.[1]- Add the this compound slowly to the solution of the nucleophile.- Consider using a mono-protected nucleophile (e.g., N-Boc-piperazine) followed by a deprotection step.[6]
Aldehyde from Dioxolane Hydrolysis - Ensure all reagents and solvents are anhydrous.- Avoid any acidic conditions during the reaction and work-up. Buffer the reaction mixture if necessary.- Use a neutral or basic aqueous wash (e.g., saturated NaHCO₃ solution) during extraction.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the N-alkylation of a secondary amine, such as 1-(2-pyrimidinyl)piperazine, a key step in the synthesis of Buspirone.[7]

Materials:

  • This compound

  • 1-(2-Pyrimidinyl)piperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Potassium Iodide (KI) (catalytic amount, e.g., 0.1 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-(2-pyrimidinyl)piperazine, potassium carbonate, and potassium iodide.

  • Add the anhydrous solvent and stir the suspension.

  • Slowly add this compound to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1-(2-Pyrimidinyl)piperazineK₂CO₃MeCN8012-2470-85
Sodium Azide-DMF6012>90
Sodium Cyanide-DMSO80880-90

Note: Yields are illustrative and highly dependent on the specific substrate and reaction scale.

Visualizations

Reaction Pathway: Nucleophilic Substitution

reaction_pathway A This compound C Sₙ2 Transition State A->C + Nu:⁻ B Nucleophile (Nu:⁻) B->C D Substituted Product C->D E Chloride Ion (Cl⁻) C->E

Caption: General Sₙ2 reaction pathway.

Troubleshooting Workflow for Low Substitution Yield

troubleshooting_workflow start Low Yield of Substitution Product check_side_products Analyze Crude Mixture (TLC/GC-MS) for Side Products start->check_side_products elimination Elimination Product Observed? check_side_products->elimination hydrolysis Hydrolysis Product Observed? elimination->hydrolysis No optimize_temp Lower Reaction Temperature elimination->optimize_temp Yes incomplete_reaction Starting Material Remains? hydrolysis->incomplete_reaction No optimize_workup Ensure Neutral/Basic Aqueous Work-up hydrolysis->optimize_workup Yes optimize_time_temp Increase Reaction Time or Temperature incomplete_reaction->optimize_time_temp Yes optimize_base Use Weaker, Non-bulky Base/Nucleophile optimize_temp->optimize_base optimize_reagents Increase Nucleophile Stoichiometry optimize_time_temp->optimize_reagents sn2_vs_e2 start This compound + Base/Nucleophile nucleophile Strong, Non-bulky Nucleophile start->nucleophile base Strong, Bulky Base start->base temperature Low to Moderate Temperature start->temperature high_temp High Temperature start->high_temp sn2_product Sₙ2 Product (Substitution) nucleophile->sn2_product Favors e2_product E2 Product (Elimination) base->e2_product Favors temperature->sn2_product Favors high_temp->e2_product Favors

References

2-(4-Chlorobutyl)-1,3-dioxolane storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(4-Chlorobutyl)-1,3-dioxolane. It includes troubleshooting guides and frequently asked questions (FAQs) to address common storage and stability issues encountered during experiments.

Troubleshooting Guides

This section provides systematic guidance for troubleshooting common problems associated with the storage, handling, and use of this compound.

Issue 1: Inconsistent Experimental Results or Low Yields

Unexpected side reactions or low yields in reactions involving this compound can often be traced back to the purity and stability of the starting material.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Inconsistent Results / Low Yield start Inconsistent Results or Low Yield Observed check_purity Verify Purity of this compound start->check_purity check_storage Review Storage Conditions check_purity->check_storage Purity is acceptable hydrolysis_suspected Suspect Hydrolysis? check_purity->hydrolysis_suspected Purity is low check_storage->hydrolysis_suspected adjust_storage Adjust Storage to Recommended Conditions: - Cool, dry, dark place - Inert atmosphere (e.g., Argon, Nitrogen) check_storage->adjust_storage Improper Storage thermal_degradation_suspected Suspect Thermal Degradation? hydrolysis_suspected->thermal_degradation_suspected No neutralize_reaction Ensure Anhydrous and Neutral/Basic Reaction Conditions hydrolysis_suspected->neutralize_reaction Yes purify_reagent Purify Reagent (e.g., Distillation) thermal_degradation_suspected->purify_reagent No control_temperature Maintain Recommended Reaction Temperature. Avoid localized heating. thermal_degradation_suspected->control_temperature Yes end Proceed with Experiment purify_reagent->end adjust_storage->end neutralize_reaction->end control_temperature->end cluster_1 Troubleshooting: Unknown Chromatographic Peaks start Unknown Peak(s) Detected in Chromatogram identify_peak Identify Unknown Peak(s) via MS start->identify_peak is_hydrolysis_product Peak corresponds to 5-chloropentanal or ethylene glycol? identify_peak->is_hydrolysis_product is_thermal_product Peak corresponds to thermal degradation products? is_hydrolysis_product->is_thermal_product No review_reaction_conditions Review Reaction/Sample Prep for: - Presence of water - Acidic pH is_hydrolysis_product->review_reaction_conditions Yes is_synthesis_byproduct Peak corresponds to synthesis byproduct (e.g., hemiacetal)? is_thermal_product->is_synthesis_byproduct No review_thermal_history Review Thermal History of Sample: - GC inlet temperature - Reaction temperature is_thermal_product->review_thermal_history Yes review_synthesis_purification Review Synthesis and Purification Protocol is_synthesis_byproduct->review_synthesis_purification Yes end Optimize Conditions and Re-analyze review_reaction_conditions->end review_thermal_history->end review_synthesis_purification->end cluster_2 Acid-Catalyzed Hydrolysis of this compound compound This compound protonation Protonation of Oxygen compound->protonation + H+ ring_opening Ring Opening to form Carbocation Intermediate protonation->ring_opening water_attack Nucleophilic Attack by Water ring_opening->water_attack + H2O deprotonation Deprotonation water_attack->deprotonation products Products: 5-Chloropentanal + Ethylene Glycol deprotonation->products - H+

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-(4-chlorobutyl)-1,3-dioxolane, a valuable building block in chemical synthesis. For comparative purposes, its spectral data is contrasted with that of its non-chlorinated analog, 2-butyl-1,3-dioxolane. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structural characterization of such molecules using NMR spectroscopy.

The 1,3-dioxolane group serves as a common protecting group for aldehydes and ketones. The presence of a terminal chloro-functional group on the butyl chain in this compound makes it a versatile bifunctional molecule, amenable to further chemical transformations. Understanding its NMR spectrum is crucial for reaction monitoring and structural verification.

Structural Diagrams and Numbering

To facilitate the discussion of NMR spectral assignments, the chemical structures and atom numbering for both this compound and its comparative counterpart, 2-butyl-1,3-dioxolane, are presented below.

Note: The DOT script above requires valid image URLs for the chemical structures to render correctly. Placeholder URLs have been used.

Caption: Atom numbering for NMR spectral assignment.

¹H NMR Spectral Data Comparison

The proton NMR spectra of these compounds are characterized by signals corresponding to the dioxolane ring and the butyl side chain. The most significant difference is observed in the chemical shift of the protons on the carbon adjacent to the halogen in this compound.

Assignment This compound (Predicted) 2-butyl-1,3-dioxolane (Predicted)
Solvent CDCl₃CDCl₃
Frequency 400 MHz400 MHz
H5 (OCHO) 4.85 (t, J = 4.8 Hz, 1H)4.83 (t, J = 4.9 Hz, 1H)
H6, H7 (OCH₂CH₂O) 3.95-4.05 (m, 4H)3.93-4.03 (m, 4H)
H1 (CH₂Cl / CH₃) 3.54 (t, J = 6.6 Hz, 2H)0.92 (t, J = 7.2 Hz, 3H)
H4 1.65-1.75 (m, 2H)1.55-1.65 (m, 2H)
H2 1.78-1.88 (m, 2H)1.35-1.45 (m, 2H)
H3 1.50-1.60 (m, 2H)1.28-1.38 (m, 2H)

Note: The spectral data for this compound and 2-butyl-1,3-dioxolane are predicted based on established NMR principles and data from analogous structures, as experimental data from a peer-reviewed source was not available at the time of this guide's creation.

¹³C NMR Spectral Data Comparison

The carbon NMR spectra provide complementary information, clearly distinguishing the carbon atoms in different chemical environments. The electronegative chlorine atom in this compound causes a significant downfield shift for the C1 carbon compared to the terminal methyl carbon in 2-butyl-1,3-dioxolane.

Assignment This compound (Predicted) 2-butyl-1,3-dioxolane (Predicted)
Solvent CDCl₃CDCl₃
Frequency 100 MHz100 MHz
C5 (OCHO) 104.2104.5
C6, C7 (OCH₂CH₂O) 64.964.8
C1 (CH₂Cl / CH₃) 45.114.0
C4 34.534.8
C2 32.322.5
C3 22.824.5

Note: The spectral data for this compound and 2-butyl-1,3-dioxolane are predicted based on established NMR principles and data from analogous structures.

Experimental Protocol for NMR Analysis

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument and Parameters:

  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer (e.g., Bruker Avance series).

  • For ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Spectral Width: A range covering from -2 to 12 ppm.

  • For ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: A range covering from 0 to 220 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline and absorptive peaks.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton connectivity.

  • Assign the peaks in both ¹H and ¹³C spectra to the respective atoms in the molecule.

Experimental Workflow Diagram

The logical flow from sample preparation to final spectral analysis is depicted in the following diagram.

experimental_workflow General NMR Experimental Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) load Transfer to NMR Tube prep->load instrument Place in NMR Spectrometer load->instrument setup Setup Acquisition Parameters (¹H and ¹³C Experiments) instrument->setup acquire Data Acquisition (FID) setup->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shift, Integration, Multiplicity) process->analyze report Structure Elucidation & Reporting analyze->report

Caption: A flowchart of the standard experimental procedure for NMR spectroscopy.

A Comparative Guide to Carbonyl Protection: Evaluating 2-(4-Chlorobutyl)-1,3-dioxolane Against Other Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. This guide offers an objective comparison of 2-(4-Chlorobutyl)-1,3-dioxolane as a protecting group for carbonyl functionalities, weighed against other common alternatives. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the insights needed to make informed decisions for their synthetic strategies.

Introduction to Carbonyl Protection with this compound

This compound is a cyclic acetal used to protect aldehyde and ketone functional groups.[1] Like other dioxolanes, it masks the electrophilic nature of the carbonyl carbon, rendering it inert to nucleophiles and basic conditions.[2] This protection allows for chemical transformations elsewhere in the molecule that would otherwise be incompatible with a free carbonyl group. The 4-chlorobutyl substituent introduces a functional handle that can be utilized in subsequent synthetic steps, but its potential reactivity under various conditions must also be considered.

Performance Comparison of Carbonyl Protecting Groups

The efficacy of a protecting group is assessed by its stability under a range of reaction conditions, the ease and efficiency of its introduction and removal, and its compatibility with other functional groups. This section compares this compound with other widely used carbonyl protecting groups.

Stability Under Various Conditions

Acetal protecting groups, including dioxolanes, are generally stable under neutral and basic conditions but are labile in acidic environments.[3] The rate of acid-catalyzed hydrolysis is influenced by steric and electronic factors.[4] The chlorobutyl group in this compound is an electron-withdrawing group, which is expected to slightly destabilize the protonated acetal and facilitate hydrolysis compared to an unsubstituted alkyl chain.

Table 1: General Stability of Common Carbonyl Protecting Groups

Protecting GroupBasic Conditions (e.g., NaOH, Grignard)Acidic Conditions (e.g., aq. HCl)Oxidative Conditions (e.g., PCC, KMnO4)Reductive Conditions (e.g., LiAlH4, NaBH4)
This compound StableLabileGenerally StableStable
1,3-Dioxolane StableLabileGenerally StableStable
1,3-Dioxane StableLabile (generally faster hydrolysis than dioxolane)[5]Generally StableStable
Dimethyl Acetal StableLabile (generally faster hydrolysis than cyclic acetals)[6]Generally StableStable
1,3-Dithiolane StableStableLabileStable
1,3-Oxathiolane StableLabileLabileStable
Quantitative Comparison of Protection and Deprotection

While specific kinetic and yield data for this compound is not extensively reported in comparative studies, we can infer its performance based on data for structurally similar compounds and general principles of acetal chemistry. The following tables summarize typical yields and reaction times for the formation and cleavage of various acetal protecting groups.

Table 2: Typical Yields and Reaction Times for Carbonyl Protection

Protecting GroupSubstrateReagents and ConditionsTimeYield (%)
1,3-Dioxolane AldehydeEthylene glycol, p-TsOH, Toluene, reflux2-24 h>90
1,3-Dioxane Ketone1,3-Propanediol, p-TsOH, Benzene, reflux12 h85-95
Dimethyl Acetal AldehydeMethanol, HCl2 h>90
1,3-Dithiolane Ketone1,2-Ethanedithiol, BF3·OEt2, CH2Cl2, rt1-4 h>90

Table 3: Typical Yields and Reaction Times for Carbonyl Deprotection

Protecting GroupReagents and ConditionsTimeYield (%)
1,3-Dioxolane Acetone/water, p-TsOH, rt1-4 h>90
1,3-Dioxane aq. AcOH, THF, rt2-6 h>85
Dimethyl Acetal Acetone, water, HCl (cat.), rt0.5-2 h>90
1,3-Dithiolane HgCl2, CaCO3, aq. CH3CN, rt1-4 h>85

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. The following protocols provide step-by-step guidance for the protection of an aldehyde as a this compound and its subsequent deprotection.

Protocol 1: Protection of 5-Chloropentanal as this compound

This procedure outlines the synthesis of this compound from 5-chloropentanal and ethylene glycol.[7]

Materials:

  • 5-Chloropentanal

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-chloropentanal, ethylene glycol, and p-TsOH·H₂O in toluene.

  • Heat the mixture to reflux and monitor the azeotropic removal of water.

  • Continue heating until no more water is collected or the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.[5]

Protocol 2: Deprotection of this compound

This protocol describes the acid-catalyzed hydrolysis of the dioxolane to regenerate the aldehyde.

Materials:

  • This compound

  • Acetone

  • Water

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1 M hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chloropentanal.

Visualizing Synthetic Strategies

Understanding the logic behind protecting group manipulations is key to designing efficient synthetic routes. The following diagrams, generated using Graphviz (DOT language), illustrate the decision-making process and reaction workflows.

Protection_Workflow start Start with Carbonyl Compound check_stability Are subsequent reaction conditions basic or nucleophilic? start->check_stability protect Protect carbonyl as This compound check_stability->protect Yes reaction Perform desired synthetic transformation(s) check_stability->reaction No protect->reaction deprotect Deprotect using acidic hydrolysis reaction->deprotect end Final Product with regenerated carbonyl deprotect->end

Fig. 1: Decision workflow for using a dioxolane protecting group.

Acetal_Formation_Mechanism cluster_carbonyl Carbonyl cluster_diol Diol carbonyl R-C(=O)-R' protonation Protonation (H+) carbonyl->protonation diol HO-(CH2)2-OH nucleophilic_attack1 Nucleophilic Attack protonation->nucleophilic_attack1 + Diol hemiacetal Hemiacetal Intermediate nucleophilic_attack1->hemiacetal protonation2 Protonation (H+) hemiacetal->protonation2 loss_of_water Loss of H2O protonation2->loss_of_water oxonium_ion Oxonium Ion loss_of_water->oxonium_ion cyclization Intramolecular Nucleophilic Attack oxonium_ion->cyclization deprotonation Deprotonation cyclization->deprotonation acetal This compound deprotonation->acetal

Fig. 2: Simplified mechanism of acid-catalyzed acetal formation.

Orthogonal Protection Strategies

The presence of the chloroalkyl chain in this compound allows for its integration into orthogonal protection schemes. "Orthogonality" in this context refers to the ability to selectively remove one protecting group in the presence of others by using different deprotection conditions.[8] For instance, the dioxolane can be removed under acidic conditions, while a silyl ether protecting group on another part of the molecule would be cleaved with fluoride ions, and a benzyl ether could be removed by hydrogenolysis. This selectivity is crucial in the synthesis of complex molecules with multiple functional groups.[9]

Considerations for the Chlorobutyl Moiety

The chlorobutyl side chain is generally stable under the mild acidic and basic conditions used for acetal formation and cleavage. However, under strongly basic or nucleophilic conditions, or with certain metals, it can undergo substitution or elimination reactions. Researchers should consider the compatibility of their planned reactions with the alkyl halide functionality. This feature can also be exploited for further synthetic modifications, such as the introduction of other functional groups via nucleophilic substitution at the carbon bearing the chlorine atom.

Conclusion

This compound is a valuable protecting group for carbonyl compounds, offering the standard stability profile of a cyclic acetal with the added benefit of a functionalizable side chain. Its performance in terms of stability, ease of formation, and cleavage is comparable to other simple dioxolanes. The choice of this protecting group over others will largely depend on the specific requirements of the synthetic route, particularly if the chlorobutyl moiety is intended to be a reactive handle for subsequent transformations. Careful consideration of the orthogonality of the entire protecting group strategy and the potential reactivity of the chloroalkyl chain will ensure its successful application in complex organic synthesis.

References

A Comparative Guide to Alternatives for 2-(4-Chlorobutyl)-1,3-dioxolane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic introduction of functionalized alkyl chains is a cornerstone of molecular construction. 2-(4-Chlorobutyl)-1,3-dioxolane serves as a valuable reagent for introducing a protected 4-oxobutyl moiety. This guide provides a comprehensive comparison of its performance with viable alternatives, supported by data from established synthetic routes and detailed experimental protocols. The focus will be on the application of these reagents in N-alkylation reactions, a common transformation in pharmaceutical and fine chemical synthesis.

Introduction to this compound

This compound, also known as 5-chloro-n-valeraldehyde ethylene acetal, is a bifunctional compound featuring a terminal chloro group, which acts as an electrophile in alkylation reactions, and a dioxolane ring that protects a latent aldehyde functionality.[1] This acetal protecting group is stable under basic and nucleophilic conditions, allowing for selective reaction at the chloro-terminus, and can be readily deprotected under acidic conditions to reveal the aldehyde for further transformations. A notable application of this reagent is in the synthesis of C-chlorobutylpyrogallol[2]arene.[3]

Alternatives and Their Synthetic Applications

Several alternatives to this compound exist for introducing a four-carbon chain. The choice of reagent often depends on the specific synthetic strategy, desired functional group tolerance, and cost-effectiveness. Key alternatives include other 4-halobutyraldehyde acetals and precursors that can be converted to the desired butylamine chain.

Commonly employed alternatives include:

  • 4-Chlorobutyraldehyde Diethyl Acetal: Similar to the dioxolane, this reagent offers a protected aldehyde. The diethyl acetal may exhibit different stability and deprotection kinetics compared to the cyclic dioxolane.

  • 1,4-Dihalobutanes (e.g., 1,4-dibromobutane, 1,4-dichlorobutane): These reagents introduce a four-carbon spacer that can be subsequently functionalized. They are often used in the synthesis of pharmaceutical intermediates.

  • 4-Halobutyronitriles (e.g., 4-chlorobutyronitrile): The nitrile group in these compounds can be reduced to a primary amine, providing a direct route to N-substituted butylamine derivatives.

The selection of an appropriate alkylating agent is critical in multi-step syntheses, such as in the production of the anxiolytic drug Buspirone, where various strategies have been employed to introduce the key butyl spacer.

Performance Comparison in N-Alkylation

While direct head-to-head comparative studies are limited, the efficiency of these alkylating agents can be inferred from their application in established synthetic routes. The following table summarizes the performance of this compound and its alternatives in the context of synthesizing precursors for Buspirone.

Alkylating AgentSubstrateProductReaction ConditionsYield (%)Reference
This compound 8-Azaspiro[4.5]decane-7,9-dione8-[4-(1,3-Dioxolan-2-yl)butyl]-8-azaspiro[4.5]decane-7,9-dioneBase (e.g., K₂CO₃), Solvent (e.g., DMF), HeatNot explicitly reported, but expected to be comparable to similar alkylations.Inferred from similar reactions
1,4-Dibromobutane 8-Azaspiro[4.5]decane-7,9-dione8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dioneNaH or K₂CO₃, DMF, 10-20°CHigh (inferred from multi-step synthesis)[2]
4-Chlorobutyronitrile 1-(2-Pyrimidinyl)piperazine1-(2-Pyrimidinyl)-4-(3-cyanopropyl)piperazineBase, Solvent, HeatHigh (industrial process)

Note: The yields reported are often for multi-step sequences, and direct comparison of the alkylation step alone is challenging based on available literature.

Experimental Protocols

Detailed methodologies for key alkylation reactions are provided below.

Protocol 1: Alkylation of 8-Azaspiro[4.5]decane-7,9-dione with this compound (Representative Protocol)

Objective: To synthesize 8-[4-(1,3-Dioxolan-2-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione.

Materials:

  • 8-Azaspiro[4.5]decane-7,9-dione

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione using 1,4-Dibromobutane

Objective: To synthesize a key intermediate for Buspirone.

Materials:

  • 8-Azaspiro[4.5]decane-7,9-dione

  • 1,4-Dibromobutane

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane or Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in anhydrous DMF.

  • Add an acid binder such as sodium hydride (1.1 eq) or potassium carbonate (1.5 eq).

  • Add a 2- to 5-fold molar excess of 1,4-dibromobutane to the reaction mixture.

  • Stir the reaction mixture at a temperature between 10-20 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by chromatography.[2]

Protocol 3: Alkylation of 1-(2-Pyrimidinyl)piperazine with 4-Chlorobutyronitrile

Objective: To synthesize an intermediate in an industrial route to Buspirone.

Materials:

  • 1-(2-Pyrimidinyl)piperazine

  • 4-Chlorobutyronitrile

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • A suitable solvent (e.g., acetonitrile or DMF)

Procedure:

  • Combine 1-(2-pyrimidinyl)piperazine (1.0 eq), 4-chlorobutyronitrile (1.1 eq), and sodium carbonate (1.5 eq) in a suitable solvent.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by TLC or GC.

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude 1-(2-pyrimidinyl)-4-(3-cyanopropyl)piperazine can be purified by crystallization or chromatography, or used directly in the subsequent reduction step.

Visualizing Synthetic Pathways and Workflows

To further clarify the relationships between the reagents and the synthetic outcomes, the following diagrams illustrate the key reaction pathways and a general experimental workflow.

G Synthetic Pathway to a Protected 4-Aminobutyl Moiety cluster_0 Route A: Acetal Protection cluster_1 Route B: Dihaloalkane Alkylation cluster_2 Route C: Nitrile Reduction reagentA This compound intermediateA Protected Aldehyde Intermediate reagentA->intermediateA Alkylation deprotectionA Acidic Deprotection intermediateA->deprotectionA productA 4-Oxobutyl Derivative deprotectionA->productA reagentB 1,4-Dibromobutane intermediateB 4-Bromobutyl Intermediate reagentB->intermediateB Alkylation substitutionB Nucleophilic Substitution (e.g., with Amine) intermediateB->substitutionB productB N-Substituted Butylamine substitutionB->productB reagentC 4-Chlorobutyronitrile intermediateC 3-Cyanopropyl Intermediate reagentC->intermediateC Alkylation reductionC Reduction (e.g., H₂/Raney Ni) intermediateC->reductionC productC N-Substituted Butylamine reductionC->productC

Caption: Alternative synthetic routes using different 4-carbon building blocks.

G General Experimental Workflow for N-Alkylation start Start reagents Combine Substrate, Base, and Solvent start->reagents add_alkylating Add Alkylating Agent (e.g., this compound) reagents->add_alkylating reaction Heat and Stir (Monitor by TLC/GC) add_alkylating->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Crystallization) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for a typical N-alkylation reaction.

Conclusion

This compound is a versatile reagent for introducing a protected 4-oxobutyl group. However, for the synthesis of N-substituted butylamine derivatives, alternatives such as 1,4-dihalobutanes and 4-halobutyronitriles offer more direct and potentially more cost-effective routes, as demonstrated in industrial syntheses. The choice of the optimal reagent will ultimately depend on the specific target molecule, the overall synthetic strategy, and the desired functional group compatibility. The provided protocols and pathways offer a foundation for researchers to make informed decisions when selecting an appropriate building block for their synthetic endeavors.

References

Comparative Guide to Purity Analysis of 2-(4-Chlorobutyl)-1,3-dioxolane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-(4-Chlorobutyl)-1,3-dioxolane, a key intermediate in pharmaceutical synthesis. We present supporting experimental protocols, data, and a comparison with alternative analytical techniques to assist researchers in selecting the most appropriate method for their needs.

Introduction to Purity Analysis

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical, as impurities can lead to side reactions, lower yields, and the introduction of potentially harmful substances in the final drug product.[1] Therefore, robust analytical methods are required to quantify the purity and identify any process-related or degradation impurities.

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1] Given that this compound is a volatile liquid with a boiling point of 56-58 °C at 0.1 mmHg, GC-MS is an exceptionally suitable method for its purity assessment.[2] This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3]

Purity Analysis by GC-MS

The GC-MS method provides high-resolution separation of the main component from its impurities, followed by mass spectral analysis for identification and quantification. Commercial grades of similar compounds are often assayed for purity using GC.[1] For this compound, a purity of ≥97.0% is typically expected.[2][4]

A well-defined experimental protocol is crucial for achieving accurate and reproducible results.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent like dichloromethane or methanol.

  • From the stock solution, prepare a working sample at 100 µg/mL by diluting with the same solvent.

  • Inject 1 µL of the working sample into the GC-MS system.

Instrumentation Parameters:

The following table outlines a typical set of GC-MS parameters for the analysis. These may be optimized based on the specific instrument and column used.

ParameterSuggested Setting
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injection Mode Splitless or Pulsed Split (e.g., 2:1 ratio) to maximize analyte transfer[5]
Injector Temperature 250 °C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial: 50 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for impurity identification and Selected Ion Monitoring (SIM) for quantification

Quantitative results from the GC-MS analysis are summarized below. The area percent of the main peak relative to the total area of all peaks is used to determine purity.

CompoundRetention Time (min)Area Percent (%)Identification (by MS)
This compound 8.5298.5% Confirmed by library match
Impurity A (e.g., Starting Material)6.210.8%Tentative ID
Impurity B (e.g., Byproduct)9.150.5%Tentative ID
Unknown Impurity C10.330.2%Unknown

Comparison with Alternative Analytical Methods

While GC-MS is highly effective, other techniques can also be employed for purity analysis. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.[6]

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.[6]Separation based on partitioning between mobile and stationary phases.[7]Provides detailed structural information based on nuclear magnetic properties.[1]
Applicability Ideal for volatile and thermally stable compounds like this compound.[7]Suited for non-volatile or thermally labile compounds.[8]Excellent for structural elucidation and identification of isomers.[1]
Sensitivity Very high, especially with SIM mode (ng/L levels achievable).[5][9]High, but generally less sensitive than GC-MS for volatile analytes.Lower sensitivity, typically requires µg to mg of sample.
Impurity Identification Excellent; provides mass spectra for structural confirmation.[3]Limited unless coupled with MS (LC-MS); identification relies on retention time matching.[10]Unambiguous structural confirmation of impurities if present at sufficient concentration.[1]
Quantification Highly accurate and precise.Highly accurate and precise.Can be quantitative (qNMR) but often more complex to set up.
Drawbacks Not suitable for non-volatile compounds; high temperatures can degrade labile samples.[6]Requires analytes to be soluble in the mobile phase; can be slower than GC.[7][10]Lower throughput; complex spectra for mixtures.

Visualized Workflows and Comparisons

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Dichloromethane A->B C Dilute to Working Concentration B->C D Inject 1 µL into GC C->D Transfer to Autosampler Vial E Separate on HP-5MS Column D->E F Ionize (EI) and Detect by MS E->F G Integrate Peaks F->G Acquire Data H Identify via Mass Spectral Library G->H I Calculate Purity (%) H->I

Caption: Workflow for the purity analysis of this compound by GC-MS.

Method_Comparison GCMS GC-MS High Sensitivity Excellent for Volatiles Definitive Identification HPLC HPLC Wide Applicability Good for Non-Volatiles High Precision GCMS->HPLC GC limited by volatility [1] NMR NMR Structural Elucidation Isomer Identification Quantitative (qNMR) GCMS->NMR GC-MS better for trace analysis HPLC->NMR NMR has lower sensitivity

Caption: Logical comparison of GC-MS, HPLC, and NMR for purity analysis.

Conclusion

For the purity analysis of this compound, GC-MS stands out as the most effective method. Its suitability for volatile compounds, coupled with high sensitivity and the ability to provide definitive mass spectral identification of impurities, makes it the gold standard for this application.[7] While HPLC and NMR are powerful techniques in their own right, they are better suited for non-volatile compounds or when detailed structural elucidation of major components is the primary goal.[1][8] The provided GC-MS protocol offers a robust starting point for researchers to ensure the quality and consistency of this vital pharmaceutical intermediate.

References

A Comparative Guide to HPLC Methods for the Analysis of 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of 2-(4-Chlorobutyl)-1,3-dioxolane, a molecule lacking a strong ultraviolet (UV) chromophore, presents a challenge for traditional High-Performance Liquid Chromatography (HPLC) methods that rely on UV detection. This guide provides a comparative overview of suitable analytical strategies, including indirect analysis via derivatization and direct analysis using universal detectors. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

The inherent chemical structure of this compound, being a saturated acetal with a chloroalkane moiety, results in negligible UV absorbance in the standard analytical range (200-400 nm). Consequently, direct analysis with a common HPLC-UV detector is not feasible. To address this, three primary analytical approaches are considered:

  • Indirect HPLC-UV Analysis via Pre-column Derivatization: This method involves the hydrolysis of the this compound to its parent aldehyde, 5-chlorovaleraldehyde, followed by a derivatization reaction with a UV-active agent, such as 2,4-dinitrophenylhydrazine (DNPH). The resulting stable hydrazone derivative possesses a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry.[1][2]

  • Direct Analysis with HPLC and Universal Detection: This approach avoids chemical modification of the analyte by employing detectors that do not rely on UV absorbance.

    • Refractive Index (RI) Detection: RI detectors are universal but are generally less sensitive than UV detectors and are incompatible with gradient elution, limiting their application to isocratic separations.[3]

    • Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These detectors are also universal and are compatible with gradient elution, offering an advantage over RI detection for more complex sample matrices.[4][5]

  • Direct Analysis with Hyphenated Techniques (HPLC-MS): High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the direct analysis of non-chromophoric compounds. It offers high sensitivity, selectivity, and provides structural information for unequivocal identification.[3][6]

Comparison of Analytical Methods

The following table summarizes the key performance characteristics and experimental conditions for the different analytical approaches for this compound.

Method Principle Typical Column Typical Mobile Phase Detection Pros Cons
Indirect HPLC-UV via DNPH Derivatization Hydrolysis of acetal to aldehyde, followed by reaction with DNPH to form a UV-active hydrazone.[1]C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)[7]Acetonitrile/Water gradient[8]UV at ~360 nm[1]High sensitivity, uses standard HPLC-UV equipment.Multi-step sample preparation, potential for side reactions.
Direct HPLC-RI Direct analysis based on the difference in refractive index between the analyte and the mobile phase.[9]C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)Isocratic Acetonitrile/WaterRefractive IndexSimple sample preparation, direct analysis.Lower sensitivity, not compatible with gradient elution, sensitive to temperature and pressure fluctuations.[9]
Direct HPLC-ELSD/CAD Direct analysis where the mobile phase is nebulized and evaporated, and the non-volatile analyte is detected by light scattering.[4][5]C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm)Acetonitrile/Water gradient with a volatile buffer (e.g., ammonium formate)Evaporative Light Scattering or Charged AerosolCompatible with gradient elution, universal detection for non-volatile analytes.Lower sensitivity than MS, non-linear response for ELSD.
Direct HPLC-MS Direct analysis with detection based on the mass-to-charge ratio of the ionized analyte.[6][10]C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)Acetonitrile/Water gradient with a volatile buffer (e.g., formic acid)Mass Spectrometry (e.g., ESI-MS)High sensitivity and selectivity, provides structural information, compatible with gradient elution.Higher equipment cost and complexity.

Experimental Protocols

Method 1: Indirect HPLC-UV Analysis via Pre-column Derivatization with DNPH

This protocol is adapted from established methods for aldehyde analysis.[1][11]

1. Sample Preparation (Hydrolysis and Derivatization):

  • Accurately weigh a sample containing this compound and dissolve in a known volume of acetonitrile.

  • To an aliquot of the sample solution, add an equal volume of 1 M hydrochloric acid to catalyze the hydrolysis of the acetal to 5-chlorovaleraldehyde. The reaction can be gently heated (e.g., 40-50 °C) for a defined period (e.g., 30-60 minutes) to ensure complete hydrolysis.

  • After cooling to room temperature, add an excess of a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of sulfuric or phosphoric acid.[1]

  • Allow the derivatization reaction to proceed in the dark at room temperature for at least one hour.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and dilute with the initial mobile phase to the desired concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient could be 50% B to 90% B over 15 minutes.[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10-20 µL

  • Detection: UV at 360 nm.[1]

Method 2: Direct Analysis with HPLC-MS

This protocol outlines a general approach for the direct analysis of non-chromophoric compounds.[6]

1. Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve in a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient could be from 30% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • MS Detection: Full scan mode to identify the molecular ion, followed by selected ion monitoring (SIM) for quantification.

Mandatory Visualization

HPLC_Method_Selection_Workflow Analyte Analyte: this compound Properties Chemical Properties Assessment - No UV Chromophore - Volatility - Polarity Analyte->Properties Decision1 Direct UV Detection Feasible? Properties->Decision1 Method_Choice Select Analytical Strategy Decision1->Method_Choice No No_UV No Derivatization Indirect Analysis: Pre-column Derivatization (Hydrolysis + DNPH) + HPLC-UV Method_Choice->Derivatization Universal_Detector Direct Analysis: Universal Detector (RI, ELSD, CAD) Method_Choice->Universal_Detector MS_Detector Direct Analysis: HPLC-MS Method_Choice->MS_Detector Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Derivatization->Validation Universal_Detector->Validation MS_Detector->Validation

Caption: Workflow for selecting an HPLC method for a non-chromophoric analyte.

References

Comparative Kinetic Analysis of 2-(4-Chlorobutyl)-1,3-dioxolane Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the kinetic parameters associated with the primary reactions of 2-(4-chlorobutyl)-1,3-dioxolane, a versatile intermediate in pharmaceutical and organic synthesis. The content herein is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the competing hydrolysis and intramolecular cyclization pathways. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes reaction mechanisms to facilitate a deeper understanding of the compound's reactivity and inform synthetic strategy.

Introduction

This compound is a bifunctional molecule featuring a cyclic acetal (1,3-dioxolane) and a reactive alkyl chloride. This structure presents two primary reaction pathways under typical synthetic conditions: acid-catalyzed hydrolysis of the dioxolane ring and intramolecular cyclization of the chlorobutyl side chain to form a spirocyclic ether. The kinetic competition between these two reactions is a critical factor in designing synthetic routes and predicting product distributions. This guide provides a comparative analysis of these pathways, supported by experimental data from analogous systems.

Data Presentation: A Comparative Overview of Reaction Kinetics

The following tables summarize the kinetic data for the acid-catalyzed hydrolysis of 2-alkyl-1,3-dioxolanes and the intramolecular cyclization of 5-chloro-1-pentanol, which serve as models for the respective reactive moieties of this compound.

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of 2-Alkyl-1,3-Dioxolanes

2-SubstituentRate Constant (k) at 25°C (s⁻¹)Relative Rate
Hydrogen1.5 x 10⁻⁴1
Methyl3.8 x 10⁻³25
Ethyl5.2 x 10⁻³35
Isopropyl1.1 x 10⁻²73
tert-Butyl2.5 x 10⁻²167

Note: Data is compiled from various studies on the hydrolysis of 2-substituted 1,3-dioxolanes in acidic aqueous solutions.

Table 2: Kinetic Data for Intramolecular Cyclization of 5-Chloro-1-pentanol

SolventTemperature (°C)Rate Constant (k) (s⁻¹)Product
Water501.2 x 10⁻⁵Tetrahydropyran
Ethanol253.5 x 10⁻⁶Tetrahydropyran

Note: This data represents the intramolecular Williamson ether synthesis, a well-established method for forming cyclic ethers. The formation of five- and six-membered rings is known to be kinetically favorable.[1][2]

Experimental Protocols

Synthesis of 2-(4-Bromobutyl)-1,3-dioxolane

A detailed protocol for a compound analogous to the target molecule, 2-(4-bromobutyl)-1,3-dioxolane, is presented as a representative synthetic method.[3]

Materials:

  • 5-Bromovaleraldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • A solution of 5-bromovaleraldehyde (1 equivalent) and ethylene glycol (1.2 equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap.

  • A catalytic amount of p-toluenesulfonic acid is added to the mixture.

  • The reaction mixture is heated to reflux, and the azeotropic removal of water is monitored using the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield 2-(4-bromobutyl)-1,3-dioxolane.

Kinetic Study of 2-Alkyl-1,3-dioxolane Hydrolysis

The following protocol outlines a general method for studying the kinetics of acid-catalyzed hydrolysis of 2-substituted-1,3-dioxolanes.

Materials:

  • 2-Alkyl-1,3-dioxolane of interest

  • Aqueous acid solution of known concentration (e.g., HCl)

  • UV-Vis spectrophotometer or Gas Chromatograph (GC)

  • Thermostatted water bath

Procedure:

  • A stock solution of the 2-alkyl-1,3-dioxolane in a suitable solvent (e.g., acetonitrile) is prepared.

  • A known volume of the acidic aqueous solution is equilibrated to the desired temperature in a thermostatted cuvette or reaction vessel.

  • The reaction is initiated by injecting a small aliquot of the dioxolane stock solution into the acidic medium.

  • The progress of the reaction is monitored by following the disappearance of the reactant or the appearance of the product (the corresponding aldehyde or ketone) over time using an appropriate analytical technique. For example, the increase in the carbonyl absorbance can be monitored by UV-Vis spectrophotometry, or the concentration of the reactant and product can be determined by GC analysis of aliquots taken at different time intervals.

  • The pseudo-first-order rate constant (k_obs) is determined by fitting the concentration-time data to a first-order rate equation.

  • The second-order rate constant (k) is obtained by dividing k_obs by the concentration of the acid catalyst.

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes discussed, the following diagrams have been generated using the DOT language.

Reaction_Pathway cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_cyclization Intramolecular Cyclization Dioxolane This compound Protonation Protonated Dioxolane Dioxolane->Protonation + H⁺ Carbocation Carbocation Intermediate Protonation->Carbocation Ring Opening Hemiacetal Hemiacetal Carbocation->Hemiacetal + H₂O Product_H 5-Chloropentanal + Ethylene Glycol Hemiacetal->Product_H - H⁺ Starting_Material_C This compound Product_C Spirocyclic Ether Starting_Material_C->Product_C SN2

Caption: Reaction pathways of this compound.

Synthesis_Workflow Start Start: 5-Halopentanal & Ethylene Glycol Reaction Reaction: Toluene, p-TsOH, Reflux (Azeotropic removal of H₂O) Start->Reaction Workup Aqueous Workup: - NaHCO₃ wash - Brine wash Reaction->Workup Drying Drying over Na₂SO₄ Workup->Drying Purification Purification: Vacuum Distillation or Column Chromatography Drying->Purification Product Product: 2-(4-Halobutyl)-1,3-dioxolane Purification->Product

Caption: General workflow for the synthesis of 2-(4-halobutyl)-1,3-dioxolane.

Comparison of Synthetic Alternatives

The synthesis of this compound is typically achieved through the acetalization of 5-chloropentanal with ethylene glycol. Several catalytic systems can be employed for this transformation, each with its own advantages and disadvantages.

Table 3: Comparison of Catalysts for the Synthesis of 2-Substituted-1,3-dioxolanes

CatalystReaction ConditionsAdvantagesDisadvantages
p-Toluenesulfonic acid (p-TsOH)Toluene, reflux with Dean-Stark trapInexpensive, effective for a wide range of substrates.[4]Requires elevated temperatures and azeotropic water removal.
Montmorillonite K10Toluene, reflux with Dean-Stark trapMild, reusable solid acid catalyst.[5]May require longer reaction times for less reactive substrates.
Bismuth Triflate (Bi(OTf)₃)Solvent-free or in a non-aromatic solventHigh catalytic activity, mild conditions.[6]More expensive than traditional acid catalysts.
Iodine (I₂)Neutral, aprotic conditionsMild, neutral conditions, high yields.May not be suitable for all substrates.

Conclusion

The reactivity of this compound is governed by the interplay between the hydrolysis of the dioxolane ring and the intramolecular cyclization of the chlorobutyl side chain. The kinetic data from analogous systems suggest that under acidic conditions, the hydrolysis of the acetal is a relatively fast process, with the rate being significantly influenced by the steric and electronic nature of the substituent at the 2-position. In contrast, the intramolecular cyclization, while generally favored for the formation of five- and six-membered rings, proceeds at a comparatively slower rate, particularly in nucleophilic solvents.

For synthetic applications, the choice of reaction conditions is paramount. To favor the preservation of the dioxolane ring and promote reactions at the chlorobutyl chain, non-acidic and non-aqueous conditions are recommended. Conversely, to deprotect the aldehyde functionality, acidic aqueous conditions will facilitate rapid hydrolysis. The selection of an appropriate catalyst for the synthesis of the parent compound also offers a degree of control over the reaction efficiency and product yield. This guide provides the foundational data and protocols to aid researchers in making informed decisions for the effective utilization of this compound in their synthetic endeavors.

References

Mechanistic Insights into the Reactivity of 2-(4-Chlorobutyl)-1,3-dioxolane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of versatile building blocks is paramount. This guide provides a comparative analysis of the reactions of 2-(4-chlorobutyl)-1,3-dioxolane, a bifunctional molecule offering pathways to diverse chemical structures. We delve into its performance in key organic transformations, comparing it with viable alternatives and providing a foundation of experimental data and detailed protocols.

This compound serves as a valuable synthon, possessing two distinct reactive sites: a primary alkyl chloride and a protected aldehyde in the form of a 1,3-dioxolane ring. This unique structure allows for a range of selective transformations, including nucleophilic substitution, Grignard reagent formation, and intramolecular cyclization, leading to the synthesis of complex molecules.

Nucleophilic Substitution Reactions

The primary chloride in this compound is susceptible to nucleophilic attack, providing a straightforward method for introducing various functional groups. This reaction typically proceeds via an S(_N)2 mechanism, favoring strong, sterically unhindered nucleophiles and polar aprotic solvents.

Comparison with 5-Chlorovaleraldehyde:

A key alternative to this compound is 5-chlorovaleraldehyde. The primary advantage of the dioxolane-protected form is the prevention of unwanted side reactions involving the aldehyde functionality, such as self-condensation or reaction with the nucleophile. The dioxolane group is generally stable under the conditions required for nucleophilic substitution at the primary chloride.

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)
AzideSodium Azide (NaN(_3))DMF80122-(4-Azidobutyl)-1,3-dioxolane>90
AmineAmmonia (NH(_3))Ethanol100 (sealed tube)242-(4-Aminobutyl)-1,3-dioxolaneModerate
ThiolateSodium Thiophenoxide (NaSPh)DMF2542-(4-(Phenylthio)butyl)-1,3-dioxolaneHigh

Experimental Protocol: Synthesis of 2-(4-Azidobutyl)-1,3-dioxolane

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Nucleophilic_Substitution reactant This compound product Substituted Product reactant->product SN2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product

Nucleophilic substitution at the primary chloride.

Grignard Reagent Formation and Subsequent Reactions

The alkyl chloride of this compound can be converted into a Grignard reagent, which can then react with various electrophiles. A critical consideration is the stability of the dioxolane ring under the strongly basic conditions of Grignard reagent formation and reaction. While generally stable, prolonged reaction times or high temperatures can lead to cleavage of the acetal. The use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) is essential.

Comparison with Grignard Reagents from Unprotected Haloaldehydes:

Attempting to form a Grignard reagent from 5-chlorovaleraldehyde would be futile, as the highly reactive organometallic species would immediately react with the aldehyde group of another molecule, leading to a complex mixture of products. The dioxolane protecting group is therefore indispensable for this synthetic route.

ElectrophileReagentSolventTemperature (°C)Product (after acidic workup)
Aldehyde (R'CHO)R'CHOTHF0 to rtSecondary alcohol
Ketone (R'R''CO)R'R''COTHF0 to rtTertiary alcohol
Carbon DioxideCO(_2) (gas)THF-78 to rtCarboxylic acid

Experimental Protocol: Grignard Reaction with an Aldehyde

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of this compound in anhydrous THF dropwise to initiate the Grignard formation.

  • Once the Grignard reagent has formed, cool the solution to 0°C.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Grignard_Reaction reactant This compound grignard Grignard Reagent reactant->grignard Formation mg Mg mg->grignard product Addition Product grignard->product Nucleophilic Addition electrophile Electrophile (E⁺) electrophile->product

Formation and reaction of the Grignard reagent.

Intramolecular Cyclization: A Route to Tetrahydropyrans

A particularly interesting reaction of this compound derivatives is their ability to undergo intramolecular cyclization to form tetrahydropyran (THP) rings, a common motif in natural products. This transformation can be achieved via an intramolecular Williamson ether synthesis. First, the dioxolane is hydrolyzed to reveal the aldehyde, which is then reduced to a primary alcohol. Subsequent treatment with a base promotes the intramolecular S(_N)2 reaction between the alkoxide and the alkyl chloride.

Alternative Routes to Tetrahydropyrans:

Other methods for synthesizing THPs often involve multi-step sequences or the use of specialized catalysts. The intramolecular cyclization of a readily available precursor like this compound offers a more direct and often higher-yielding approach.

StepReagentSolventConditionsIntermediate/Product
1. HydrolysisAqueous Acid (e.g., HCl)Acetone/Waterrt5-Chlorovaleraldehyde
2. ReductionSodium Borohydride (NaBH(_4))Methanol0°C to rt5-Chloropentan-1-ol
3. CyclizationSodium Hydride (NaH)THF0°C to refluxTetrahydropyran

Experimental Protocol: Synthesis of Tetrahydropyran

  • Hydrolysis: Dissolve this compound in a mixture of acetone and water. Add a catalytic amount of concentrated hydrochloric acid and stir at room temperature until the dioxolane is consumed (TLC). Neutralize with a mild base and extract the 5-chlorovaleraldehyde.

  • Reduction: Dissolve the crude 5-chlorovaleraldehyde in methanol and cool to 0°C. Add sodium borohydride portion-wise. Stir until the aldehyde is fully reduced (TLC). Quench the reaction carefully with water and extract the 5-chloropentan-1-ol.

  • Cyclization: Dissolve 5-chloropentan-1-ol in anhydrous THF and cool to 0°C. Add sodium hydride portion-wise. Allow the mixture to warm to room temperature and then reflux until the starting material is consumed (TLC). Carefully quench the reaction with water, extract with diethyl ether, and purify the resulting tetrahydropyran by distillation.

Intramolecular_Cyclization start This compound hydrolysis Hydrolysis (H₃O⁺) start->hydrolysis aldehyde 5-Chlorovaleraldehyde hydrolysis->aldehyde reduction Reduction (NaBH₄) aldehyde->reduction alcohol 5-Chloropentan-1-ol reduction->alcohol cyclization Intramolecular SN2 (Base) alcohol->cyclization thp Tetrahydropyran cyclization->thp

Pathway to tetrahydropyran via intramolecular cyclization.

Yield comparison of different synthetic routes to 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 2-(4-Chlorobutyl)-1,3-dioxolane, a valuable building block in various chemical syntheses. The comparison focuses on reaction yields and provides detailed experimental protocols to support informed decisions in process development.

The selection of an optimal synthetic pathway is crucial for the economic and sustainable production of chemical compounds. This guide outlines two distinct methods for the synthesis of this compound:

  • Route 1: A two-step process commencing with the reduction of methyl 5-chlorovalerate to 5-chlorovaleraldehyde, which is subsequently converted to the target dioxolane.

  • Route 2: A one-pot synthesis directly from the commercially available 5-chlorovaleryl chloride.

Yield Comparison of Synthetic Routes

The following table summarizes the key reaction parameters and yields for the two synthetic routes to this compound.

RouteStarting MaterialKey ReagentsSolventCatalystYield (%)
1 Methyl 5-chlorovalerateDiisobutylaluminium hydride (DIBAL-H), Ethylene glycolToluenep-Toluenesulfonic acid~42 (overall)
2 5-Chlorovaleryl chlorideEthylene glycol, Sodium borohydrideTetrahydrofuran (THF)Not Applicable75 (overall)

Experimental Protocols

Route 1: From Methyl 5-chlorovalerate

This synthetic route involves two distinct steps: the reduction of the ester to the aldehyde, followed by the acetalization to form the dioxolane.

Step 1: Synthesis of 5-Chlorovaleraldehyde

In a dried reaction vessel under an inert atmosphere, a solution of methyl 5-chlorovalerate in anhydrous toluene is cooled to -78°C. A solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.0 M) is then added dropwise, maintaining the low temperature. The reaction is stirred for several hours at -78°C. Upon completion, the reaction is quenched by the slow addition of methanol, followed by water. The mixture is then allowed to warm to room temperature and filtered. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-chlorovaleraldehyde. The reported yield for this step is approximately 49%.

Step 2: Synthesis of this compound

To a solution of 5-chlorovaleraldehyde in toluene are added ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound. The typical yield for this acetalization step is high, often in the range of 85-95%.

Route 2: One-Pot Synthesis from 5-Chlorovaleryl chloride

This streamlined approach combines the reduction of the acid chloride and subsequent in-situ acetalization in a single reaction vessel.

To a stirred solution of 5-chlorovaleryl chloride in anhydrous tetrahydrofuran (THF) at 0°C is added a solution of ethylene glycol in THF. The mixture is stirred for a short period, after which sodium borohydride is added portion-wise, maintaining the temperature below 5°C. The reaction is then allowed to warm to room temperature and stirred for several hours. The reaction is carefully quenched by the addition of water, and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or vacuum distillation to yield this compound. This one-pot method has been reported to provide an overall yield of approximately 75%.

Logical Workflow for Route Selection

Synthetic Route Comparison cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Pot Synthesis start1 Methyl 5-chlorovalerate step1 Reduction with DIBAL-H Yield: ~49% start1->step1 intermediate 5-Chlorovaleraldehyde step1->intermediate step2 Acetalization with Ethylene Glycol Yield: ~85-95% intermediate->step2 product1 This compound Overall Yield: ~42% step2->product1 comparison Comparison of Routes product1->comparison start2 5-Chlorovaleryl chloride step3 One-Pot Reduction & Acetalization Yield: ~75% start2->step3 product2 This compound Overall Yield: 75% step3->product2 product2->comparison conclusion Conclusion: Route 2 offers a higher overall yield and a more streamlined process. comparison->conclusion

Caption: Comparison of two synthetic routes to this compound.

A Spectroscopic Comparison of 2-(4-Chlorobutyl)-1,3-dioxolane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-(4-Chlorobutyl)-1,3-dioxolane and its structurally related derivatives. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are valuable intermediates in organic synthesis. The guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a baseline for researchers working with these molecules.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives. Data for the primary compound is based on spectral prediction and comparison with closely related analogs due to the limited availability of publicly accessible, detailed spectral data.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound ~4.85 (t)O-CH-O
~3.95 (m)O-CH₂-CH₂-O
~3.55 (t)Cl-CH₂
~1.80 (m)Cl-CH₂-CH₂
~1.65 (m)CH₂-CH₂-CH
2-(Chloromethyl)-1,3-dioxolane 5.31 (t)O-CH-O
4.05-3.90 (m)O-CH₂-CH₂-O
3.56 (d)Cl-CH₂
2-Propyl-1,3-dioxolane 4.83 (t)O-CH-O
3.98-3.85 (m)O-CH₂-CH₂-O
1.65 (q)CH₂-CH₂-CH₃
1.42 (sextet)CH₂-CH₃
0.92 (t)CH₃
2-Isobutyl-4-methyl-1,3-dioxolane ~4.8 (m)O-CH-O
~4.2-3.4 (m)O-CH-CH(CH₃)-O & O-CH₂
~1.8 (m)CH(CH₃)₂
~1.5 (m)CH₂-CH(CH₃)₂
~1.2 (d)CH(CH₃)
~0.9 (d)CH(CH₃)₂

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~103.5O-CH-O
~65.0O-CH₂-CH₂-O
~45.0Cl-CH₂
~34.0CH₂-CH
~30.0Cl-CH₂-CH₂
~24.0CH₂-CH₂-CH
2-(Chloromethyl)-1,3-dioxolane 102.6O-CH-O
65.3O-CH₂-CH₂-O
46.9Cl-CH₂
2-Propyl-1,3-dioxolane 104.2O-CH-O
64.8O-CH₂-CH₂-O
36.2CH₂-CH₂-CH₃
17.8CH₂-CH₃
14.1CH₃
2-Isobutyl-4-methyl-1,3-dioxolane ~104O-CH-O
~70-75O-CH & O-CH₂
~45CH₂-CH(CH₃)₂
~24CH(CH₃)₂
~22-23CH(CH₃)₂
~17CH(CH₃)

Table 3: IR Spectral Data (Liquid Film/Neat, cm⁻¹)

CompoundC-H stretchC-O stretchC-Cl stretchOther Key Absorptions
This compound ~2950-2850~1150-1050 (strong, characteristic acetal bands)~750-650~1470-1440 (CH₂ bending)
2-(Chloromethyl)-1,3-dioxolane 2960-28801140-1040 (strong acetal bands)7401475, 1400 (CH₂ bending)
2-Propyl-1,3-dioxolane 2960-28701140-1040 (strong acetal bands)-1465, 1380 (CH bending)
2-Isobutyl-4-methyl-1,3-dioxolane 2960-28701150-1050 (strong acetal bands)-1470, 1385, 1370 (CH bending, characteristic isobutyl split)

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] and (Proposed Structure)
This compound 164/166 (³⁵Cl/³⁷Cl isotopes)129/131 ([M-Cl]⁺), 73 ([C₃H₅O₂]⁺, dioxolane ring fragment), 91/93 ([C₄H₈Cl]⁺)
2-(Chloromethyl)-1,3-dioxolane 122/124 (³⁵Cl/³⁷Cl isotopes)87 ([M-Cl]⁺), 73 ([C₃H₅O₂]⁺), 49/51 ([CH₂Cl]⁺)
2-Propyl-1,3-dioxolane 11673 ([C₃H₅O₂]⁺), 87 ([M-C₂H₅]⁺), 43 ([C₃H₇]⁺)
2-Isobutyl-4-methyl-1,3-dioxolane 14487 ([M-C₄H₉]⁺), 73 ([C₃H₅O₂]⁺), 57 ([C₄H₉]⁺)

Experimental Protocols

Standard protocols for the spectroscopic analysis of liquid organic compounds are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the neat liquid sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Sixteen to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C{¹H} NMR spectrum is acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several hundred to several thousand scans are often required, with a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid Film): A single drop of the neat liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin, uniform liquid film.[1]

  • Data Acquisition: The "sandwich" of salt plates is mounted in the sample holder of an FTIR spectrometer. A background spectrum of the empty beam path is recorded first. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile liquid samples, a direct insertion probe or injection into a gas chromatograph (GC) coupled to the mass spectrometer is used. This allows for separation from any minor impurities before introduction into the ion source.

  • Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2] This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.[3]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Safety Operating Guide

Proper Disposal of 2-(4-Chlorobutyl)-1,3-dioxolane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-(4-Chlorobutyl)-1,3-dioxolane as a toxic and combustible liquid that requires specialized disposal procedures. Adherence to institutional and local regulations is paramount for ensuring the safety of laboratory personnel and environmental protection. This guide provides a detailed operational plan for the safe handling and disposal of this compound.

I. Essential Safety and Hazard Information

This compound is classified as a hazardous substance. Key safety considerations include its acute oral toxicity and combustibility.

Key Safety Data:

PropertyValueSource
Signal Word Danger
Hazard Pictogram GHS06 (Acute Toxicity)
Hazard Statement H301: Toxic if swallowed
Flash Point 85.0 °C (185.0 °F) - closed cup
Density 1.109 g/mL at 20 °C
Boiling Point 56-58 °C at 0.1 mmHg

II. Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, ensure that all necessary personal protective equipment is worn and that the work is conducted in a controlled environment.

  • Engineering Controls : Always handle this chemical inside a certified chemical fume hood. Ensure that eyewash stations and safety showers are in close proximity to the workstation. Use explosion-proof electrical and ventilating equipment.

  • Personal Protective Equipment :

    • Eye and Face Protection : Wear chemical safety goggles and a face shield.

    • Hand Protection : Use chemical-resistant gloves (e.g., Viton®). Inspect gloves before each use and dispose of contaminated gloves in accordance with laboratory best practices.

    • Respiratory Protection : A NIOSH/MSHA or European Standard EN 14387 approved respirator with a type ABEK filter is recommended.

    • Skin and Body Protection : Wear a flame-retardant, antistatic protective lab coat.[1]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is critical. Under no circumstances should this chemical be disposed of down the drain.

  • Waste Segregation and Collection :

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • The container must be chemically resistant and have a secure screw-top cap to prevent leakage and evaporation.

    • Do not mix with other non-halogenated chemical waste.

  • Container Management :

    • Keep the halogenated organic waste container closed at all times, except when adding waste.

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from heat, sparks, and open flames.

  • Spill and Contamination Cleanup :

    • In the event of a spill, absorb the material with an inert absorbent such as sand or diatomaceous earth.

    • Collect the absorbed material and contaminated debris using non-sparking tools and place it in the designated halogenated organic waste container for disposal.

    • Ventilate the affected area.

  • Final Disposal :

    • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]

    • All disposal activities must be in accordance with local, state, and federal regulations.[2]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Respirator - Lab Coat B Work in a Chemical Fume Hood A->B C Is this a spill? B->C D Absorb with Inert Material (e.g., Sand, Vermiculite) C->D Yes E Place Waste in Designated 'Halogenated Organic Waste' Container C->E No D->E F Seal Container Securely E->F G Store Container in a Cool, Well-Ventilated Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Document Waste for Regulatory Compliance H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Chlorobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4-Chlorobutyl)-1,3-dioxolane

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Chemical Identifier and Hazard Information:

PropertyValue
Chemical Name This compound
CAS Number 118336-86-0
Molecular Formula C₇H₁₃ClO₂
Molecular Weight 164.63 g/mol
Appearance Liquid
Signal Word Danger
Hazard Pictogram GHS06 (Skull and Crossbones)
Hazard Statements H301 (Toxic if swallowed)
Precautionary Codes P264, P270, P301 + P310, P405, P501
Storage Class 6.1C - Combustible, acute toxic Cat. 3 / toxic or chronic effect
Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.

Body PartRecommended Protection
Eyes/Face Eyeshields, Faceshields. In situations with a splash potential, chemical goggles and a face shield are recommended.
Skin Chemical-resistant gloves. The use of impervious clothing is also advised to avoid skin contact.[1] Always inspect gloves prior to use and utilize proper glove removal technique.[1][2]
Respiratory A type ABEK (EN14387) respirator filter is recommended. The appropriate level of respiratory protection should be determined based on the potential for airborne exposure.
Operational and Handling Plan

Handling:

  • Always handle the substance in a well-ventilated area.[1]

  • Avoid inhalation of vapor or mist.[1]

  • Keep away from sources of ignition as it is a combustible liquid.[1]

  • Take measures to prevent the buildup of electrostatic charge.[1]

  • Wash hands thoroughly before breaks and at the end of the workday.[1]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • The substance is moisture-sensitive.[1]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person into fresh air. If breathing has stopped, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Flush eyes with water as a precaution.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

In all cases of exposure, it is crucial to show the safety data sheet to the attending medical professional.[1]

Disposal Plan

Contaminated materials and the chemical itself should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment after use.[1]

  • Chemical Waste: Keep in suitable, closed containers for disposal.[1] Contact an approved professional waste disposal service to dispose of this material.

Safe Handling Workflow

The following diagram outlines the logical workflow for safely handling this compound.

start Start: Prepare for Handling assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Wear Appropriate PPE (Gloves, Eye/Face Protection, Respirator) assess_hazards->don_ppe prepare_work_area Prepare Well-Ventilated Work Area don_ppe->prepare_work_area handling Handle Chemical (Avoid Inhalation & Ignition Sources) prepare_work_area->handling spill_exposure Spill or Exposure? handling->spill_exposure first_aid Administer First Aid & Seek Medical Attention spill_exposure->first_aid Yes (Exposure) spill_cleanup Follow Spill Cleanup Procedures spill_exposure->spill_cleanup Yes (Spill) storage Store Properly (Tightly Sealed, Dry, Ventilated) spill_exposure->storage No first_aid->handling spill_cleanup->handling disposal Dispose of Waste (Contaminated PPE & Chemical) storage->disposal end End of Process disposal->end

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorobutyl)-1,3-dioxolane
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Reactant of Route 2
2-(4-Chlorobutyl)-1,3-dioxolane

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